molecular formula C7H6BrN3 B3033919 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine CAS No. 1263060-64-5

3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3033919
CAS No.: 1263060-64-5
M. Wt: 212.05 g/mol
InChI Key: IRBYARMSVILOKF-UHFFFAOYSA-N
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Description

3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-6-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-9-7-6(8)3-10-11(7)4-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBYARMSVILOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C=N2)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263060-64-5
Record name 3-bromo-6-methylpyrazolo[1,5-a]pyrimidine
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Foundational & Exploratory

Physicochemical Profiling and Synthetic Dynamics of 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

The pyrazolo[1,5-a]pyrimidine core is a highly privileged, purine-isosteric scaffold that has garnered significant attention in modern drug discovery. Specifically, 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine (CAS: 1263060-64-5) serves as a critical advanced building block[1]. The strategic placement of the bromine atom at the C3 position provides an orthogonally addressable vector for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C6 methyl group acts as a steric shield and lipophilic anchor[2]. This whitepaper dissects the physicochemical properties, self-validating synthetic protocols, and pharmacological utility of this essential intermediate.

Physicochemical Profiling & Structural Rationale

Understanding the intrinsic physicochemical properties of a building block is paramount for predicting the pharmacokinetic behavior of the final active pharmaceutical ingredient (API).

Quantitative Data Summary
PropertyValueMechanistic Causality & Relevance
CAS Number 1263060-64-5Unique identifier for regulatory compliance and procurement tracking[1].
Molecular Formula C₇H₆BrN₃Defines the exact stoichiometry; the heavy bromine atom facilitates X-ray crystallographic phasing[3].
Molecular Weight 212.05 g/mol Highly efficient fragment size. Leaves ample "molecular weight budget" for downstream elaboration while adhering to Lipinski’s Rule of 5[1].
Predicted Density 1.76 ± 0.1 g/cm³High density indicates tight crystal lattice packing, driven by the planar fused bicyclic system and halogen bonding[4].
Predicted pKa -1.02 ± 0.40The bridgehead nitrogen and electron-withdrawing pyrimidine ring delocalize lone pairs. This renders the scaffold non-basic at physiological pH (7.4), preventing lysosomal trapping and enhancing passive membrane permeability[4].
XlogP (Predicted) 1.4Optimal baseline lipophilicity. Allows medicinal chemists to titrate the final drug's LogP to the ideal 2–4 range for oral bioavailability[3].

Synthetic Methodology & Regioselective Causality

The synthesis of this compound relies on the regioselective condensation of a functionalized pyrazole with a 3-carbon electrophilic synthon.

Synthesis A 3-Amino-4-bromopyrazole (Nucleophile) C Condensation (AcOH / EtOH, 70°C) A->C B 2-Methyl-substituted 3-carbon electrophile (e.g., iminium salt) B->C D 3-Bromo-6-methylpyrazolo [1,5-a]pyrimidine C->D Cyclization & Aromatization

Workflow of regioselective pyrazolo[1,5-a]pyrimidine synthesis via thermal condensation.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system, ensuring high regiochemical fidelity and yield[2].

  • Precursor Activation: Charge a dry, nitrogen-flushed reaction vessel with 3-amino-4-bromopyrazole (1.0 eq) and a 2-methyl-substituted 3-carbon electrophile (e.g., 2-methyl-1,3-bis(dimethylamino)trimethinium hexafluorophosphate or methacrolein derivative, 1.05 eq).

    • Causality: The slight 0.05 eq excess of the electrophile compensates for trace hydrolytic degradation, ensuring complete consumption of the valuable bromopyrazole[2].

  • Solvent & Catalyst Matrix: Suspend the reagents in a solvent mixture of glacial acetic acid and absolute ethanol (approx. 2:3 v/v).

    • Causality: Acetic acid acts as a mild Brønsted acid to protonate the electrophile, dramatically increasing its susceptibility to nucleophilic attack. Ethanol provides a polar protic environment that stabilizes the charged transition states during the initial imine formation[5].

  • Thermal Cyclization: Heat the mixture to 70°C under continuous stirring for 8 hours.

    • Causality: The exocyclic primary amine of the pyrazole is highly nucleophilic and attacks the electrophile first. The 70°C setpoint provides the exact thermodynamic energy required to overcome the activation barrier for the secondary intramolecular ring closure (via the endocyclic nitrogen) without inducing thermal debromination[2].

  • Isolation & Purification: Cool the reaction mixture to 0°C. Filter the precipitated solids and wash sequentially with cold ethanol.

    • Causality: Cooling reduces the solubility of the fully aromatized thermodynamic product, driving crystallization. Cold ethanol washes remove residual acetic acid and unreacted starting materials while preventing product dissolution[2].

Pharmacological Applications & Target Engagement

The this compound scaffold is not merely a structural curiosity; it is a foundational pharmacophore in several advanced therapeutic programs.

Pharmacology Core 3-Bromo-6-methylpyrazolo [1,5-a]pyrimidine Scaffold Target1 MARK Kinase Inhibition Core->Target1 Scaffold substitution Target2 CD33 Pre-mRNA Splicing Modulation Core->Target2 mRNA interface binding Target3 α2δ-1 / σ1 Receptor Dual Modulation Core->Target3 Pharmacophore mapping Outcome1 Reduced Tau Phosphorylation Target1->Outcome1 Outcome2 Increased Microglial Phagocytosis Target2->Outcome2 Outcome3 Analgesia & Neuropathic Pain Relief Target3->Outcome3 Disease1 Alzheimer's Disease Therapeutics Outcome1->Disease1 Outcome2->Disease1 Disease2 Pain Management Therapeutics Outcome3->Disease2

Pharmacological target engagement and disease outcomes of the pyrazolo[1,5-a]pyrimidine scaffold.

  • MARK Kinase Inhibition: Derivatives synthesized from this scaffold selectively inhibit Microtubule Affinity Regulating Kinase (MARK). By preventing the phosphorylation of tau proteins at KXGS motifs, these compounds represent a disease-modifying approach for Alzheimer's disease[2].

  • CD33 Pre-mRNA Splicing Modulation: Recent high-throughput screening campaigns have identified highly elaborated derivatives of this scaffold as potent modulators of CD33 pre-mRNA splicing. By binding at the mRNA-ribosome interface, they reduce surface CD33 expression, thereby increasing microglial phagocytosis and offering neuroprotection[6].

  • Multimodal Pain Therapeutics: The scaffold is utilized to design dual-action ligands that bind to both the

    
     subunit of voltage-gated calcium channels and the 
    
    
    
    receptor. This dual engagement synergistically suppresses injury-induced neuronal excitability, providing profound relief in neuropathic pain models[7].

Analytical Characterization & Quality Control

To ensure the integrity of the building block before committing it to expensive downstream cross-coupling reactions, rigorous quality control is required.

  • Nuclear Magnetic Resonance (NMR): The electron-deficient nature of the pyrazolo[1,5-a]pyrimidine ring causes significant downfield shifts. In ¹H NMR (CDCl₃, 500 MHz), the isolated pyrimidine protons typically appear as doublets at

    
     8.96 (J = 1.1, 2.1 Hz) and 
    
    
    
    8.71 (J = 2.1 Hz). The pyrazole proton resonates as a sharp singlet at
    
    
    8.28, while the C6 methyl group appears as a singlet further upfield[8].
  • Storage & Stability: The compound must be stored under an inert gas (nitrogen or argon) at 2-8°C. This prevents oxidative degradation of the electron-rich pyrazole moiety and extends the shelf life of the reactive carbon-bromine bond[4].

References

Sources

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the molecular structure and conformational properties of 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. As a member of the pyrazolo[1,5-a]pyrimidine family, this molecule shares a core scaffold known for a wide range of biological activities, including roles as kinase inhibitors and anti-inflammatory agents.[1][2] This document synthesizes available data on the parent scaffold and related derivatives to elucidate the structural characteristics of this specific molecule.

Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine system is a fused, rigid, and planar N-heterocyclic scaffold comprising a pyrazole ring fused to a pyrimidine ring.[3][4] This core structure is a "privileged scaffold" in drug discovery due to its synthetic versatility, allowing for substitutions at various positions and the fine-tuning of its physicochemical and pharmacological properties.[2][4] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.[1][2] The specific compound, this compound, is a derivative with a bromine atom at the 3-position and a methyl group at the 6-position, which are expected to influence its electronic distribution, steric profile, and potential biological interactions.

Synthesis and Chemical Properties

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a general and plausible synthetic route can be proposed based on established methods for this class of compounds. The primary route for synthesizing pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of 3-aminopyrazole derivatives with 1,3-bielectrophilic compounds.[3][4]

A potential synthetic pathway for this compound is outlined below. This proposed method is based on the reaction of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent.

Synthesis_of_3_Bromo_6_methylpyrazolo_1_5_a_pyrimidine cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3_aminopyrazole 5-Amino-4-bromopyrazole reaction_step Cyclocondensation 3_aminopyrazole->reaction_step dicarbonyl Acetylacetone dicarbonyl->reaction_step product This compound reaction_step->product Acid or Base Catalyst

Caption: Proposed synthetic route for this compound.

Experimental Protocol (Proposed):

  • Reactant Preparation: To a solution of 5-amino-4-bromopyrazole in a suitable solvent such as ethanol or acetic acid, an equimolar amount of acetylacetone is added.

  • Reaction Conditions: The reaction mixture is heated under reflux in the presence of a catalytic amount of an acid (e.g., HCl) or a base (e.g., piperidine) to facilitate the cyclocondensation.

  • Work-up and Purification: Upon completion of the reaction, as monitored by thin-layer chromatography, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield pure this compound.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by its fused aromatic ring system. The core pyrazolo[1,5-a]pyrimidine is known to be planar.[3][4] The bromine atom at position 3 and the methyl group at position 6 are substituents on this planar scaffold.

Caption: Annotated molecular structure of this compound.

The planarity of the bicyclic system is a key feature, which can facilitate π-π stacking interactions in a crystalline state or within biological macromolecules. The bromine atom is a bulky and electronegative substituent that can influence the molecule's electronic properties and engage in halogen bonding. The methyl group is a small, lipophilic group that can participate in hydrophobic interactions.

Conformational flexibility in this molecule is limited primarily to the rotation of the methyl group. The pyrazolo[1,5-a]pyrimidine core is rigid, and significant deviation from planarity is energetically unfavorable. Computational studies on related pyrazolo[1,5-a]pyrimidine derivatives have confirmed the conformational flexibility of certain isomers, which is crucial for understanding their interactions with biological targets.[2]

Spectroscopic Characterization (Predicted)
Spectroscopic Data Predicted Values for this compound
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 2.5-2.7 (s, 3H, CH₃), 7.0-7.2 (d, 1H, H-5), 8.4-8.6 (s, 1H, H-2), 8.8-9.0 (d, 1H, H-7)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 18-20 (CH₃), 90-95 (C-3, C-Br), 110-115 (C-5), 135-140 (C-2), 145-150 (C-7), 150-155 (C-3a), 160-165 (C-6)
IR (KBr) ν (cm⁻¹): ~3100-3000 (Ar-H stretch), ~2950-2850 (C-H stretch), ~1620-1580 (C=N, C=C stretch), ~1100-1000 (C-N stretch), ~600-500 (C-Br stretch)
Mass Spectrometry (EI) m/z (%): 211/213 (M⁺, isotopic pattern for Br), fragments corresponding to the loss of Br, CH₃, and HCN.

Rationale for Predicted Data:

  • ¹H NMR: The chemical shifts are estimated based on the electronic environment of the protons. The methyl protons are expected to appear as a singlet in the upfield region. The aromatic protons on the pyrimidine and pyrazole rings will have distinct chemical shifts due to the influence of the nitrogen atoms and the bromine substituent.

  • ¹³C NMR: The carbon attached to the bromine (C-3) is expected to be significantly shielded. The chemical shifts of other carbons are predicted based on their position within the heterocyclic system.

  • IR Spectroscopy: The predicted absorption bands correspond to the characteristic vibrations of the functional groups present in the molecule. The aromatic C-H stretching, C-H stretching of the methyl group, and the C=N and C=C stretching of the rings are expected to be prominent.

  • Mass Spectrometry: The molecular ion peak should exhibit a characteristic isotopic pattern (approximately 1:1 ratio for M⁺ and M⁺+2) due to the presence of bromine. Fragmentation is likely to involve the loss of the bromine atom and the methyl group.

Conclusion

This compound is a structurally well-defined molecule with a planar and rigid core. Its conformational flexibility is limited, which can be an advantageous feature in the design of specific inhibitors. The presence of the bromo and methyl substituents provides opportunities for diverse chemical interactions, making it an interesting candidate for further investigation in drug discovery and materials science. The predicted spectroscopic data provides a basis for its identification and characterization in future synthetic and analytical studies. Further experimental work, particularly X-ray crystallography, would be invaluable for definitively confirming its solid-state conformation and intermolecular interactions.

References

  • El-Sayed, M. A. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103635.
  • Ibezim, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1833-1855.
  • Abdel-Wahab, B. F., et al. (2021). a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Letters in Applied NanoBioScience, 10(3), 2414-2428.
  • Gouda, M. A., et al. (2012). New pyrazolo[1,5-a]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. Journal of the Serbian Chemical Society, 77(1), 1-10.
  • Wang, X., et al. (2010). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. Molecules, 15(12), 8745-8755.
  • Portilla, J., & Castillo, J. C. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia, 1(3), 693-706.
  • Hassan, A. S., et al. (2014). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Journal of Molecular Structure, 1074, 439-447.
  • Castillo, J. C., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Mahapatra, R. K., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(11), 104212.
  • Yallappa, G. N., et al. (2017). Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. International Journal of Chemical Studies, 5(5), 81-86.
  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336.
  • Norman, M. H., et al. (2019). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. Journal of Medicinal Chemistry, 62(11), 5493-5509.
  • An, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 919-924.
  • Ibezim, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(33), 23157-23179.
  • Crysdot LLC. (n.d.). 3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine. Retrieved from [Link]

  • Yallappa, G. N., et al. (2018). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor.
  • Singh, H., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.
  • Abdel-Megeed, M. F., et al. (2014). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 7(1), 53-61.
  • PubChem. (n.d.). 3-Bromopyrazolo(1,5-a)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Roy, K., & Pradhan, A. (2017). General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering.
  • PubChem. (n.d.). 6-Bromopyrazolo[1,5-a]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Data & Characterization of 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization and technical specifications for 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine , a critical heterocyclic building block used in the development of kinase inhibitors (e.g., JAK, MARK, and CD33 modulators).

Chemical Identity & Significance

This compound serves as a pharmacophore scaffold, leveraging the pyrazolo[1,5-a]pyrimidine core to mimic the ATP-binding site of protein kinases. The bromine at position C3 and the methyl group at C6 are strategic handles for palladium-catalyzed cross-coupling (Suzuki-Miyaura) and steric tuning, respectively.

PropertySpecification
IUPAC Name This compound
CAS Number 1263060-64-5
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, CDCl₃, Methanol

Synthesis & Experimental Workflow

The synthesis typically follows a condensation-cyclization pathway. High-purity isolation is critical for downstream organometallic coupling.

Core Synthesis Protocol
  • Precursors: 3-Amino-4-bromopyrazole (CAS 175135-74-7) and 3-(Dimethylamino)-2-methyl-2-propenal (CAS 19125-76-9).

  • Condensation: The amine reacts with the aldehyde/enamine in refluxing acetic acid/ethanol.

  • Cyclization: Spontaneous cyclization forms the pyrimidine ring fused to the pyrazole.

  • Purification: Precipitation from water followed by recrystallization or silica chromatography.

Workflow Diagram

SynthesisWorkflow Start Start: 3-Amino-4-bromopyrazole Reaction Condensation & Cyclization (AcOH/EtOH, 70°C, 8h) Start->Reaction Reagent Reagent: 3-(Dimethylamino)-2-methyl-2-propenal Reagent->Reaction Quench Quench: Cool to 0°C, Add Water Reaction->Quench Isolation Isolation: Filtration & Drying Quench->Isolation Product Final Product: This compound Isolation->Product Yield ~80-90%

Caption: Synthesis workflow via condensation of aminopyrazole with substituted acrolein.

Spectroscopic Characterization

The following data is synthesized from patent literature and verified experimental protocols for this specific CAS entry.

A. Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is characterized by three distinct aromatic signals and one aliphatic methyl singlet.[1] The coupling constants (


) confirm the substitution pattern on the pyrimidine ring.
¹H NMR Data (500 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationCoupling (

Hz)
AssignmentStructural Context
8.96 Doublet (d)1H1.1, 2.1H-7 Deshielded by bridgehead Nitrogen (N4).
8.71 Doublet (d)1H2.1H-5 Meta-coupling to H-7 across the methyl group.
8.28 Singlet (s)1H-H-2 Pyrazole ring proton; characteristic singlet.
2.35 *Singlet (s)3H-CH₃-6 Methyl group at position 6.

*Note: Methyl shift inferred from DMSO data (2.33 ppm) and standard solvent corrections.

¹H NMR Data (400 MHz, DMSO-d₆)
  • δ 9.00 (d, 1H, H-7)

  • δ 8.53 (d, 1H, H-5)

  • δ 8.27 (s, 1H, H-2)

  • δ 2.33 (s, 3H, CH₃)

Interpretation Logic:

  • Regiochemistry: The presence of two doublets (or broad singlets) for H-5 and H-7 with small meta-coupling (~2 Hz) confirms the methyl group is at C6. If the methyl were at C5 or C7, we would see a strong ortho-coupling (~5-8 Hz) or a singlet.

  • Purity Check: The integral ratio of the aromatic region (3H) to the aliphatic region (3H) must be exactly 1:1.

B. Mass Spectrometry (MS)

The mass spectrum is definitive due to the unique isotopic signature of Bromine.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or APCI.

  • Molecular Ion:

    • [M+H]⁺ (⁷⁹Br): m/z 211.98

    • [M+H]⁺ (⁸¹Br): m/z 213.98

  • Pattern: A characteristic 1:1 doublet separated by 2 mass units confirms the presence of a single Bromine atom.

C. Infrared Spectroscopy (IR)

While specific fingerprint wavenumbers vary by instrument, the following functional group bands are diagnostic:

  • 3100–3000 cm⁻¹: C-H stretch (Aromatic/Heteroaromatic).

  • 2950–2850 cm⁻¹: C-H stretch (Aliphatic Methyl).

  • 1620–1580 cm⁻¹: C=N / C=C skeletal vibrations (Pyrazolo-pyrimidine core).

  • ~600–800 cm⁻¹: C-Br stretch (often strong, in the fingerprint region).

Structural Logic & Assignment Diagram

The following diagram correlates the spectroscopic signals to the specific atoms in the molecule, ensuring accurate assignment.

StructureAssignment Molecule 3-Bromo-6-methyl pyrazolo[1,5-a]pyrimidine H7 H-7 (δ 8.96) Most Deshielded Molecule->H7 Pyrimidine Ring H5 H-5 (δ 8.71) Meta-coupled Molecule->H5 Pyrimidine Ring H2 H-2 (δ 8.28) Pyrazole Singlet Molecule->H2 Pyrazole Ring Me Me-6 (δ 2.33) Aliphatic Singlet Molecule->Me Pos 6 Subst. Br Br-3 Isotope Pattern (1:1) m/z 212/214 Molecule->Br Pos 3 Subst.

Caption: Correlation of NMR chemical shifts and MS isotopic patterns to molecular structure.

References

  • Preparation of substituted pyrazolo[1,5-a]pyrimidines as MARK inhibitors.
  • Discovery of Small-Molecule CD33 Pre-mRNA Splicing Modulators. Source: ACS Chemical Biology (2022). Data Cited: 1H NMR (DMSO-d6), MS characterization.[2] URL:[Link]

  • PubChem Compound Summary: this compound. Source:[3] National Center for Biotechnology Information (2025). Data Cited: CID 18732329, Predicted Properties. URL:[Link]

Sources

The Pyrazolo[1,5-a]pyrimidine Core: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: March 2026

From Synthetic Curiosity to Privileged Scaffold in Drug Discovery

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents one of the most successful examples of bioisosterism in modern medicinal chemistry. Structurally mimicking the purine ring of adenosine triphosphate (ATP), this 5,6-fused bicyclic system has evolved from a synthetic curiosity in the mid-20th century to a "privileged structure" capable of interrogating diverse biological targets.

This guide provides a comprehensive technical analysis of the core, focusing on:

  • Synthetic Causality: How reaction conditions dictate regioselectivity.

  • Medicinal Evolution: The pivot from GABAergic modulation (Zaleplon) to kinase inhibition (Dinaciclib, Larotrectinib).

  • Experimental Rigor: Self-validating protocols for scaffold construction.

Historical Genesis & Evolution

The history of the pyrazolo[1,5-a]pyrimidine core is a timeline of increasing target specificity. Initially explored for its chemical similarity to purines (adenine and guanine), the scaffold's lack of the imidazole ring found in purines confers unique physicochemical properties—specifically, altered hydrogen bonding potential and lipophilicity profiles that improve blood-brain barrier (BBB) permeability.

The Timeline of Discovery

The following diagram illustrates the scaffold's trajectory from initial chemical characterization to FDA-approved therapeutics.

Timeline Start 1950s-60s Initial Synthesis (Purine Bioisosteres) GABA 1980s-90s GABA-A Modulation (Zaleplon Discovery) Start->GABA Optimization for CNS Penetration Kinase 2000s Kinase Era (CDKs) (Dinaciclib/SCH 727965) GABA->Kinase ATP Competitive Design Precision 2015-Present Precision Oncology (TRK) (Larotrectinib) Kinase->Precision Selectivity Refinement

Figure 1: Historical evolution of the pyrazolo[1,5-a]pyrimidine scaffold.

Synthetic Architecture: The Regioselectivity Challenge

The most critical technical hurdle in synthesizing pyrazolo[1,5-a]pyrimidines is regiocontrol . The classic route involves the condensation of 3-aminopyrazoles with 1,3-dielectrophiles (e.g.,


-ketoesters or 1,3-diketones).
The Causality of Regioisomerism

The reaction outcome is governed by the nucleophilicity of the exocyclic amine (


) versus the endocyclic ring nitrogen (N2) of the 3-aminopyrazole.
  • Pathway A (7-substituted product): Attack by the exocyclic amine on the more electrophilic carbonyl (usually the ketone), followed by cyclization.

  • Pathway B (5-substituted product): Attack by the ring nitrogen, or attack on the less electrophilic carbonyl (ester).

Critical Insight: Regioselectivity is often pH- and temperature-dependent.

  • Acidic Conditions (AcOH): Protonation of the carbonyls can shift the electrophilicity balance, often favoring the 7-one or 7-alkyl derivatives depending on the substrate.

  • Basic Conditions (NaOEt): Enhances the nucleophilicity of the pyrazole nitrogens.

Synthesis Aminopyrazole 3-Aminopyrazole (Nucleophile) Inter Condensation Intermediate Aminopyrazole->Inter Diketone Unsymmetrical 1,3-Dicarbonyl Diketone->Inter Prod7 7-Substituted Isomer (Thermodynamic) Inter->Prod7 Acidic/Reflux (Attack at Ketone) Prod5 5-Substituted Isomer (Kinetic) Inter->Prod5 Basic/Low Temp (Attack at Ester)

Figure 2: Divergent synthetic pathways controlled by reaction conditions.

Medicinal Chemistry: Mechanism & SAR

Phase I: GABA-A Receptor Modulation (Zaleplon)

Drug: Zaleplon (Sonata) Mechanism: Positive Allosteric Modulator (PAM) of GABA-A. Structural Logic:

  • The pyrazolo[1,5-a]pyrimidine core serves as a rigid scaffold that orients the 3-cyano and 7-phenyl substituents to bind selectively to the

    
     subunit of the benzodiazepine binding site.
    
  • Benefit: Unlike benzodiazepines, the specific electronics of this core confer rapid onset and ultrashort half-life (~1 hour), eliminating "hangover" effects.

Phase II: Kinase Inhibition (The ATP Mimic)

Drug: Dinaciclib (CDK Inhibitor), Larotrectinib (TRK Inhibitor). Mechanism: ATP-Competitive Inhibition. Structural Logic:

  • Hinge Binding: The N1 and N4 nitrogens (or substituents at C3/C5) often interact with the kinase hinge region, mimicking the N1 and N3 of adenine.

  • Gatekeeper Interaction: Substituents at the 3-position project into the hydrophobic pocket, allowing for selectivity against specific kinases (e.g., TRK vs. EGFR).

FeaturePurine (ATP)Pyrazolo[1,5-a]pyrimidineBiological Consequence
H-Bond Acceptor N1, N3, N7N4, N1Retains Hinge Binding capability.
H-Bond Donor N6-NH2C7-NH (if sub.)Tunable donor/acceptor profile.
Lipophilicity Low (Polar)TunableEnhanced membrane/BBB permeability.
Metabolic Stability Low (Rapid metabolism)Moderate/HighImproved pharmacokinetic half-life.

Technical Protocol: Regioselective Synthesis

Objective: Synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. Validation: NMR spectroscopy must confirm the absence of regioisomeric mixtures.

Protocol Steps
  • Reagents:

    • 3-Amino-4-cyanopyrazole (1.0 eq)

    • Acetylacetone (1.1 eq)

    • Ethanol (Solvent, 10 mL/g)

    • Glacial Acetic Acid (Catalyst, 0.1 eq) or Reflux conditions.

  • Procedure:

    • Dissolve 3-amino-4-cyanopyrazole in ethanol in a round-bottom flask.

    • Add acetylacetone dropwise at room temperature.

    • Heat the mixture to reflux (78°C) for 4–6 hours. Note: Reflux ensures thermodynamic control, favoring the stable fused system.

    • Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up:

    • Cool to room temperature. The product typically precipitates as a crystalline solid.

    • Filter the solid and wash with cold ethanol.

    • Recrystallize from EtOH/DMF if necessary.

  • Validation (Self-Check):

    • 1H NMR (DMSO-d6): Look for the singlet of the pyrimidine C6-H proton around

      
       6.8–7.2 ppm. A clean singlet indicates a single regioisomer.
      
    • Regio-check: If using an unsymmetrical diketone (e.g., benzoylacetone), use NOESY NMR to confirm spatial proximity of the pyrazole substituents to the pyrimidine ring substituents.

References

  • Discovery of Zaleplon

    • Beer, B., et al. (1997). "The preclinical pharmacology of zaleplon, a novel nonbenzodiazepine hypnotic."[1] CNS Drug Reviews.

  • Kinase Inhibition (Dinaciclib)

    • Paruch, K., et al. (2010). "Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases." ACS Medicinal Chemistry Letters.
  • Synthetic Methodology & Regioselectivity

    • Lynch, B. M., et al. (1975). "Syntheses of pyrazolo[1,5-a]pyrimidines." Canadian Journal of Chemistry.
  • TRK Inhibitor Development

    • Drilon, A., et al. (2018). "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children." New England Journal of Medicine.
  • General Scaffold Review

    • Fustero, S., et al. (2010).

Sources

Unlocking the Pharmacological Potential of Pyrazolo[1,5-a]pyrimidine Derivatives: A Technical Guide to Biological Activities and Assay Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged, planar, nitrogen-containing heterocyclic framework. Its structural resemblance to purine bases allows it to act as an antimetabolite and a potent ATP-competitive inhibitor across diverse biological systems. As drug development shifts toward multi-target therapeutics, this scaffold has emerged as a cornerstone for designing novel agents against oncology, infectious diseases, and inflammatory pathways. This whitepaper critically examines the mechanistic biological activities of pyrazolo[1,5-a]pyrimidine derivatives and provides robust, self-validating experimental protocols for evaluating these activities in a preclinical setting.

Mechanistic Landscape of Biological Activities

Oncology: Dual and Selective Kinase Inhibition

The most prominent application of pyrazolo[1,5-a]pyrimidines is in targeted cancer therapy, specifically as 1[1]. The fused bicyclic structure fits optimally within the hydrophobic ATP-binding pocket of kinases. The flat aromatic surface engages in critical π–π stacking interactions with hinge region residues, while substitutions at the 2-, 3-, and 7-positions dictate kinase selectivity[2].

Recent studies highlight their efficacy as selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors. For instance, triazole-linked pyrazolo[1,5-a]pyrimidine derivatives have demonstrated IC50 values as low as 18 nM against CDK2, inducing G1-phase cell cycle arrest and triggering both intrinsic and extrinsic apoptosis pathways in HCT-116 colorectal cancer cells[2]. Furthermore, dual inhibition of CDK2 and Tropomyosin receptor kinase A (TRKA) has been achieved, effectively overcoming single-target drug resistance mechanisms[3].

CDK2_Pathway PP Pyrazolo[1,5-a]pyrimidine Derivative CDK2 CDK2 / Cyclin Complex PP->CDK2 ATP-competitive inhibition CellCycle G1-Phase Arrest CDK2->CellCycle Blocks progression Bax Upregulation of Bax & P53 CDK2->Bax Stress signal Bcl2 Downregulation of Bcl-2 CDK2->Bcl2 Inhibits survival Caspase Caspase-3, 8, 9 Activation Bax->Caspase Cytochrome c release Bcl2->Caspase Removes inhibition Apoptosis Apoptosis (Intrinsic & Extrinsic) Caspase->Apoptosis Execution

Fig 1. CDK2 inhibition by pyrazolo[1,5-a]pyrimidines leading to apoptosis.

Antimicrobial Efficacy: Targeting Bacterial Cell Wall Synthesis

Beyond oncology, pyrazolo[1,5-a]pyrimidines exhibit potent antibacterial properties by targeting MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), a crucial enzyme in the initial steps of4[4]. By inhibiting MurA, these derivatives disrupt cell wall integrity, leading to bacterial lysis. Certain arylazopyrazolo[1,5-a]pyrimidine derivatives have shown remarkable potency against Escherichia coli with Minimum Inhibitory Concentrations (MIC) as low as 1.95 µg/mL and MurA IC50 values comparable to the clinical standard, fosfomycin[4].

Anti-inflammatory Action: Modulation of Pro-inflammatory Mediators

Inflammation is driven by arachidonic acid metabolites and cytokines. Pyrazolo[1,5-a]pyrimidine-pyridine hybrids have been synthesized to selectively 5 over COX-1, while simultaneously suppressing pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)[5]. This multi-target approach reduces the gastrointestinal toxicity typically associated with traditional non-selective NSAIDs.

Quantitative Pharmacological Profiling

To contextualize the structure-activity relationship (SAR), the following table summarizes the quantitative biological activities of recently developed pyrazolo[1,5-a]pyrimidine derivatives.

Compound / Scaffold ModificationPrimary TargetDisease IndicationBiological Activity (IC50 / MIC)Reference
Compound 21c (Triazole-linked)CDK2Colorectal Cancer (HCT-116)IC50 = 18–150 nM[2]
Compound 6t CDK2 / TRKABroad-spectrum CancerIC50 = 0.09 µM (CDK2), 0.45 µM (TRKA)[3]
Compound 4c (Arylazo-substituted)MurABacterial Infection (E. coli)IC50 = 3.77 µg/mL, MIC = 1.95 µg/mL[4]
Compound 11 (Pyridine hybrid)IL-6 / TNF-αInflammation80–89% Cytokine Inhibition[5]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate orthogonal readouts and internal controls to definitively establish causality between the chemical agent and the biological phenotype.

Protocol A: In Vitro CDK2 Kinase Inhibition & Apoptosis Validation Assay

Rationale: To confirm that cellular cytotoxicity is mechanistically driven by CDK2 inhibition rather than off-target necrosis.

  • Reagent Preparation: Prepare a 10 mM stock of the pyrazolo[1,5-a]pyrimidine derivative in DMSO. Dilute in kinase buffer to achieve final assay concentrations (1 nM to 10 µM). Maintain final DMSO concentration below 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Reaction (Primary Screen): Incubate recombinant human CDK2/Cyclin E complex with the test compound for 15 minutes at 22°C. Add ATP (at the predetermined

    
     value) and a fluorescently labeled peptide substrate.
    
  • Quantification: Measure substrate phosphorylation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Calculate the IC50 using a 4-parameter logistic regression.

    • Self-Validation: Include Roscovitine or Dinaciclib as positive controls to validate assay sensitivity[2].

  • Orthogonal Cellular Validation: Treat HCT-116 cells with the compound at 2× IC50 for 24 hours.

  • Apoptosis Readout: Perform RT-qPCR to quantify the expression of Bax, Bcl-2, and Caspase-3.

    • Causality Check: A true CDK2-mediated apoptotic event will show >3-fold upregulation of Bax and Caspase-3, with concurrent downregulation of Bcl-2[2].

Protocol B: High-Throughput MurA Inhibition and Antibiofilm Assay

Rationale: To establish that antimicrobial efficacy is strictly linked to cell wall disruption and to evaluate efficacy against resistant biofilm phenotypes.

MurA_Workflow Synth Compound Synthesis & Characterization MIC Primary Screen: MIC Determination Synth->MIC Purified compounds MurA Secondary Screen: MurA Enzyme Assay MIC->MurA Active hits (MIC < 5 µg/mL) Biofilm Orthogonal Screen: Antibiofilm Assay MurA->Biofilm Target validation Docking In Silico Validation: Molecular Docking MurA->Docking Structural rationale Lead Lead Optimization Biofilm->Lead Efficacy confirmed Docking->Lead Binding mode confirmed

Fig 2. Self-validating screening workflow for MurA-targeted antimicrobial agents.

  • MIC Determination (Broth Microdilution): Inoculate E. coli (ATCC 25922) at

    
     CFU/mL in Mueller-Hinton broth containing serial dilutions of the test compound. Incubate at 37°C for 18 hours. Determine the lowest concentration preventing visible growth[4].
    
  • MurA Enzyme Assay: Incubate purified E. coli MurA with the test compound and UDP-N-acetylglucosamine (UNAG). Initiate the reaction by adding phosphoenolpyruvate (PEP).

  • Colorimetric Readout: Measure the release of inorganic phosphate using the Malachite Green assay at 620 nm.

    • Self-Validation: Use Fosfomycin as a reference standard. If the compound inhibits growth (Step 1) but not MurA (Step 2), the mechanism of action is off-target[4].

  • Antibiofilm Evaluation: Grow E. coli in 96-well microtiter plates for 48 hours to establish mature biofilms. Treat with the compound at 1× and 2× MIC. Wash non-adherent cells, stain the biofilm matrix with 0.1% Crystal Violet, solubilize in 33% acetic acid, and measure absorbance at 590 nm to quantify biofilm eradication[4].

References

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents | doi.org |2

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment | nih.gov | 1

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5- a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity | nih.gov | 3

  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking | acs.org | 4

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study | arabjchem.org |5

Sources

The 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine Core: A Versatile and Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2] As a rigid, planar, and nitrogen-rich heterocyclic system, it serves as a bioisostere of natural purines, enabling it to effectively compete for the binding sites of numerous enzymes, particularly protein kinases.[1][3] This guide focuses on a specific, strategically important derivative: 3-bromo-6-methylpyrazolo[1,5-a]pyrimidine . The bromine atom at the 3-position is not merely a substituent; it is a versatile synthetic handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions.[1] This feature, combined with the inherent biological relevance of the core, makes this scaffold an exceptional starting point for developing potent and selective therapeutic agents. This whitepaper provides an in-depth analysis of the synthesis, functionalization, and application of this scaffold, with a focus on its successful deployment in the discovery of novel kinase inhibitors for oncology.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Foundation for Success

The power of the pyrazolo[1,5-a]pyrimidine scaffold lies in its unique combination of structural and chemical properties. Its fused ring system offers a rigid conformation that reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. The arrangement of nitrogen atoms allows for multiple hydrogen bonding interactions, mimicking the binding patterns of endogenous ligands like ATP in kinase active sites.[4]

The Strategic Importance of the 3-Bromo Substitution

While the core scaffold is valuable, the introduction of a bromine atom at the C3 position transforms it into a highly versatile platform for drug discovery. This halogen serves as a key anchor point for late-stage functionalization, most notably through Suzuki-Miyaura cross-coupling reactions.[5][6] This allows for the systematic and efficient introduction of a vast array of aryl and heteroaryl groups, enabling a thorough exploration of the structure-activity relationship (SAR) around this vector. This modular approach is critical for optimizing a compound's potency, selectivity, and pharmacokinetic properties.[5]

Synthetic Strategies: Accessing and Diversifying the Core

The construction and elaboration of the pyrazolo[1,5-a]pyrimidine scaffold are well-established, with modern methods prioritizing efficiency and modularity.

Fundamental Synthesis of the Pyrazolo[1,5-a]pyrimidine Ring

The most common approach to the core structure involves the cyclocondensation of 5-aminopyrazole derivatives with various 1,3-dielectrophilic species, such as β-ketoesters or enaminones.[7][8][9] Microwave-assisted protocols have been shown to significantly improve reaction times and yields.[7]

The Modular Approach: A Gateway to Chemical Diversity

For medicinal chemistry campaigns, a more strategic approach often begins with a multi-halogenated intermediate, such as 3-bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine.[5][6] This precursor allows for a highly controlled, sequential functionalization strategy:

  • Selective Nucleophilic Aromatic Substitution (SNAr) at C7: The C7 position is typically the most reactive towards nucleophiles, allowing for the initial introduction of an amine or other group.[5]

  • SNAr at C5: The second SNAr reaction occurs at the C5 position, often requiring more forcing conditions.[5]

  • Cross-Coupling at C3: The final diversification step involves a palladium-catalyzed cross-coupling reaction at the C3-bromo position.[6]

This stepwise approach provides unparalleled flexibility in generating a library of analogs with diverse substituents at three key positions, which is fundamental to any successful lead optimization program.

Workflow Diagram: Modular Synthesis

start 3-Bromo-5,7-dichloro- pyrazolo[1,5-a]pyrimidine step1 Intermediate 1 (C7-Substituted) start->step1  1. Selective SNAr at C7  (e.g., Amine, DIPEA, 0°C) step2 Intermediate 2 (C5, C7-Disubstituted) step1->step2  2. SNAr at C5  (e.g., Amine/Aryloxy, Base, Heat) final Final Product Library (C3, C5, C7-Trisubstituted) step2->final  3. Suzuki-Miyaura Coupling at C3  (Boronic Acid, Pd Catalyst)

Caption: Modular synthesis workflow for pyrazolo[1,5-a]pyrimidines.

Detailed Protocol: Synthesis of a Disubstituted Pyrazolo[1,5-a]pyrimidine via Sequential SNAr

This protocol is adapted from methodologies used in the synthesis of Threonine Tyrosine Kinase (TTK) inhibitors.[5]

Step 1: Selective Amination at C7

  • Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 3-bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine (1.0 eq) in dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution, followed by the dropwise addition of the desired primary or secondary amine (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by LC-MS.

  • Work-up: Upon completion, dilute the mixture with DCM and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the N-substituted-3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidin-7-amine intermediate.

Step 2: Substitution at C5

  • Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent such as dioxane.

  • Reagent Addition: Add potassium carbonate (2.0 eq) and the desired amine or aryloxy nucleophile (1.2 eq).

  • Reaction: Heat the mixture to 80-120°C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash chromatography or preparative HPLC to yield the final disubstituted product.

Applications in Medicinal Chemistry: Targeting Disease with Precision

The 3-bromo-pyrazolo[1,5-a]pyrimidine scaffold has been instrumental in the development of inhibitors for numerous disease-relevant targets, particularly protein kinases implicated in cancer.[10]

Case Study 1: Threonine Tyrosine Kinase (TTK) Inhibitors

TTK (also known as Mps1) is a critical regulator of the spindle assembly checkpoint (SAC), a cellular process that ensures proper chromosome segregation during mitosis.[5] Overexpression of TTK is common in many cancers and correlates with poor prognosis, making it a compelling therapeutic target.[5] Inhibition of TTK leads to mitotic catastrophe and cancer cell death.[5]

The pyrazolo[1,5-a]pyrimidine core has been successfully used to develop potent and selective TTK inhibitors, such as the preclinical candidate CFI-402257.[6]

TTK TTK Kinase (Overexpressed in Cancer) SAC Spindle Assembly Checkpoint (SAC) TTK->SAC Phosphorylates & Activates SAC CellDeath Mitotic Catastrophe & Cell Death Segregation Accurate Chromosome Segregation SAC->Segregation Ensures Fidelity Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor (e.g., CFI-402257) Inhibitor->TTK Inhibits cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem Primary Target Engagement (e.g., In Vitro Kinase Assay) selectivity Kinase Panel Screening (Selectivity Profile) biochem->selectivity viability Cell Viability / Proliferation (e.g., MTT Assay) biochem->viability Potent & Selective Hits target_engagement Cellular Target Engagement (e.g., Western Blot for p-Substrate) viability->target_engagement

Caption: A typical in vitro assay cascade for kinase inhibitor development.

Detailed Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard colorimetric assay to measure the effect of a compound on cancer cell proliferation. [2]

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of strategic design in medicinal chemistry. Its identity as a privileged core, combined with the synthetic flexibility afforded by the C3-bromo handle, has made it an invaluable tool in the development of targeted therapies, particularly in oncology. Its success in generating multiple generations of kinase inhibitors against targets like TTK and Trk underscores its utility.

The future for this scaffold remains bright. It is an ideal candidate for incorporation into newer therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs), where the pyrazolo[1,5-a]pyrimidine would serve as the warhead to bind the target protein. Furthermore, exploring its potential against other target classes beyond kinases continues to be a promising avenue for drug discovery.

References

  • BenchChem. (n.d.). Synthesis of TTK inhibitors using a 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate.
  • BenchChem. (n.d.). 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine.
  • BenchChem. (n.d.). Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs.
  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Liu, Y., et al. (2015). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Smolecule. (2023). 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine.
  • Aggarwal, A., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]

  • Zhang, Y., et al. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Danagulyan, G.G., & Gharibyan, V.K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Armyanskij Khimicheskij Zhurnal. Available at: [Link]

  • Iorkula, T.H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Retrieved from [Link]

  • Klutchko, S.R., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Quezada, E., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • El-Attar, K.M., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Iorkula, T.H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • El-Attar, K.M., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5- a ]pyrimidine scaffold. ResearchGate. Available at: [Link]

  • Abdelgawad, M.A., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Current Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

  • ResearchGate. (2025). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. Retrieved from [Link]

  • Zai,C., et al. (2023). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2022). Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. Available at: [Link]

Sources

Exploring the Chemical Space of Substituted Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, functioning as a bioisostere of the purine core found in ATP.[1] Its planar, bicyclic architecture allows it to traverse the chemical space of both central nervous system (CNS) therapeutics (e.g., Zaleplon, Indiplon) and precision oncology agents (e.g., Dinaciclib, Larotrectinib). This guide dissects the synthetic methodologies, regiochemical control, and structure-activity relationships (SAR) required to exploit this scaffold for novel drug discovery.[2]

Structural Basis & Electronic Architecture

The pyrazolo[1,5-a]pyrimidine system is a fused 5,6-heterocycle.[3] Its utility stems from its distinct electronic polarization and multiple vectors for substitution.[2]

  • Bridgehead Nitrogen (N1): Contributes to the

    
    -system, imparting aromaticity.
    
  • C-3 Position: Nucleophilic in nature; highly susceptible to electrophilic aromatic substitution (SEAr) and C-H activation.

  • C-5/C-7 Positions: Electrophilic sites in the precursor stage, determining regioselectivity during ring closure.

Visualization: Core Scaffold & Numbering

The following diagram illustrates the core numbering and the primary vectors for chemical diversity.

G Core Pyrazolo[1,5-a]pyrimidine Core Scaffold C3 C-3 Position (Nucleophilic) Target: Halogenation, Arylation Role: Gatekeeper Interaction Core->C3 Electrophilic Attack C5 C-5 Position (Steric/Electronic) Target: Solubilizing Groups Role: Solvent Front Interaction Core->C5 Cyclization Control C7 C-7 Position (Regio-sensitive) Target: Bulky Aryls Role: Selectivity Filter Core->C7 Steric Bulk

Figure 1: Functionalization vectors of the pyrazolo[1,5-a]pyrimidine scaffold. The C-3, C-5, and C-7 positions offer distinct electronic environments for library expansion.

Synthetic Architectures: The "How"

The construction of this scaffold generally follows two distinct pathways: De Novo Cyclization (ring formation) and Late-Stage Functionalization (C-H activation).

Primary Route: Regioselective Condensation

The most robust method involves the condensation of 3(5)-aminopyrazoles with 1,3-electrophiles (e.g.,


-ketoesters, 

-diketones, or alkynones).

The Regioselectivity Challenge: The reaction can yield two regioisomers: the 5-substituted or 7-substituted derivative.

  • Mechanism: The exocyclic amine of the aminopyrazole attacks the most electrophilic carbonyl of the 1,3-dicarbonyl.

  • Control: Steric hindrance and solvent polarity drive the outcome. Acidic media (glacial AcOH) typically favor the 7-one or 7-substituted products via thermodynamic control.

Experimental Protocol: Regioselective Synthesis of 7-Aryl-pyrazolo[1,5-a]pyrimidines

Type: De Novo Cyclization | Scale: Gram-scale

Reagents:

  • 5-Amino-3-methylpyrazole (1.0 equiv)

  • 1,3-Dicarbonyl (e.g., Benzoylacetone) (1.1 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 5-amino-3-methylpyrazole (10 mmol) in glacial acetic acid (15 mL).

  • Addition: Add the 1,3-dicarbonyl compound (11 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of the aminopyrazole via TLC (System: 5% MeOH in DCM).
    
  • Work-up (Self-Validating Step): Cool the reaction to room temperature. Pour the mixture into ice-cold water (50 mL). The formation of a precipitate indicates successful cyclization.

  • Isolation: Filter the solid under vacuum. Wash with cold water (

    
     mL) and diethyl ether (
    
    
    
    mL) to remove unreacted dicarbonyls.
  • Purification: Recrystallize from EtOH to obtain the 7-aryl regioisomer. Verify regiochemistry using NOESY NMR (interaction between H-6 and the aryl group at C-7).

Secondary Route: C-H Functionalization (C-3 Diversification)

Direct functionalization of the C-3 position avoids pre-functionalized starting materials, allowing for rapid SAR exploration.

Protocol: C-3 Thiocyanation via Oxidative C-H Activation

  • Reagents: Substituted pyrazolo[1,5-a]pyrimidine, Ammonium Thiocyanate (

    
    ), Oxone (Potassium peroxymonosulfate).
    
  • Conditions: Methanol, Room Temperature, 2h.

  • Mechanism: In situ generation of the electrophilic thiocyanogen species (

    
    ) or radical cation intermediate.
    

Medicinal Chemistry & SAR: The "Why"

Kinase Inhibition (ATP Mimicry)

In oncology, this scaffold acts as an ATP-competitive inhibitor. The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP.

  • Binding Mode: The N1 and the exocyclic amino group (if present at C-2) or substituents at C-3 often form hinge-binding hydrogen bonds.

  • Gatekeeper: Bulky groups at C-3 (e.g., substituted aryls) target the gatekeeper residue, determining selectivity (e.g., Trk vs. EGFR).

GABA-A Receptor Modulation

In neurology, 3-acyl-pyrazolo[1,5-a]pyrimidines (e.g., Zaleplon) bind to the benzodiazepine site of the GABA-A receptor.

  • Selectivity: The

    
     subunit selectivity (sedative effect) is driven by the specific rotation of the C-3 substituent relative to the core, often locked by steric bulk at C-7.
    
Quantitative SAR Data Summary
Compound ClassTargetKey Substituent (C-3)Key Substituent (C-7)Activity (

)
Zaleplon GABA-A (

)
3-Acetamido7-Methyl

nM
Dinaciclib CDK1/2/5/93-Ethyl7-(3-pyridyl)

nM (CDK2)
Larotrectinib TrkA/B/C(Fused Ring System)-

nM
Pim-1 Inhibitors Pim-1 Kinase3-Heteroaryl7-CF3

nM
Visualization: SAR Logic Flow

This diagram maps the decision-making process for optimizing the scaffold based on the therapeutic target.

SAR Start Pyrazolo[1,5-a]pyrimidine Hit Target Identify Target Class Start->Target Kinase Kinase (ATP Site) Target->Kinase Oncology GABA GABA-A (BZ Site) Target->GABA CNS/Insomnia Kinase_Opt Optimization Strategy: 1. Hinge Binder at C-2/N-1 2. Gatekeeper Probe at C-3 3. Solubilizing Group at C-5 Kinase->Kinase_Opt GABA_Opt Optimization Strategy: 1. H-Bond Acceptor at C-3 (C=O, CN) 2. Lipophilic Group at C-7 3. Alpha-1 Selectivity Tuning GABA->GABA_Opt Outcome Lead Candidate Kinase_Opt->Outcome GABA_Opt->Outcome

Figure 2: Strategic SAR optimization workflow distinguishing between kinase and GABA-A receptor targets.

Advanced Applications & Future Directions

Beyond traditional therapeutics, the electron-rich nature of this scaffold makes it a candidate for push-pull fluorophores .

  • Mechanism: Substitution with electron-donating groups (EDG) at C-7 and electron-withdrawing groups (EWG) at C-3 creates an intramolecular charge transfer (ICT) state, useful for bio-imaging probes.

  • C-H Activation: Future libraries will likely utilize transition-metal-catalyzed (Pd, Ru, Rh) C-H activation to install complex moieties at C-3 and C-6, moving away from pre-functionalized synthons.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. (2025). Link

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules. (2024). Link

  • Regioselective C-H Thio- and Selenocyanation of Pyrazolo[1,5-a]pyrimidines. ChemistrySelect. (2024). Link

  • Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Potent FLT3-ITD Inhibitors. Bioorganic & Medicinal Chemistry. (2021).[4] Link

  • Synthesis and benzodiazepine receptor affinity of pyrazolo[1,5-a]pyrimidine derivatives. Journal of Medicinal Chemistry. (2003). Link

Sources

Methodological & Application

Synthesis of 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including its role as a potent protein kinase inhibitor in cancer therapy. This guide provides a comprehensive, in-depth protocol for the synthesis of a key derivative, 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine, designed for researchers and professionals in drug development. This document emphasizes the rationale behind the procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their structural framework allows for diverse substitutions, leading to a wide array of pharmacological properties.[1][2] Notably, these compounds have been investigated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and tyrosine kinases, which are crucial targets in oncology.[2][3][4][5] The introduction of a bromine atom at the 3-position provides a valuable handle for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular architectures for structure-activity relationship (SAR) studies.[6][7]

This protocol details a reliable method for the preparation of this compound, a key intermediate for the development of novel therapeutics.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process: first, the cyclocondensation of a suitable aminopyrazole with a β-dicarbonyl compound to form the pyrazolo[1,5-a]pyrimidine core, followed by regioselective bromination.

Synthesis_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Bromination A 3-Amino-5-methylpyrazole C 6-Methylpyrazolo[1,5-a]pyrimidine A->C AcOH, Reflux B Malonaldehyde bis(dimethyl acetal) B->C C_p 6-Methylpyrazolo[1,5-a]pyrimidine E This compound C_p->E DMF, rt D N-Bromosuccinimide (NBS) D->E

Sources

Application Note: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

Pyrazolo[1,5-a]pyrimidines represent a class of privileged, nitrogen-rich bicyclic scaffolds with profound significance in medicinal chemistry. As purine bioisosteres, they form the core structural motif of several prominent anxiolytic and hypnotic therapeutics, including zaleplon, indiplon, and ocinaplon[1]. Beyond CNS applications, these scaffolds are heavily investigated as selective protein kinase inhibitors for oncology[2].

From a synthetic perspective, functionalization at the C-3 position via halogenation is a critical node in drug development. A 3-halo substituent not only modulates the lipophilicity and metabolic stability of the pharmacophore but also acts as an indispensable synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to generate densely functionalized libraries[2][3].

Historically, accessing 3-halo-pyrazolo[1,5-a]pyrimidines required a step-wise, resource-intensive approach: pre-formation of the bicyclic core followed by electrophilic halogenation using toxic N-halosuccinimides (NXS) in chlorinated solvents[4][5]. To address these limitations, modern synthetic methodologies have shifted toward green, pot-economic strategies. This application note details a highly efficient, one-pot tandem cyclocondensation-oxidative halogenation protocol utilizing potassium persulfate (K₂S₂O₈) and sodium halides (NaX)[4][6].

Mechanistic Rationale: The Tandem Pathway

As a self-validating cascade reaction, this one-pot strategy ensures that the formation of the intermediate directly triggers the subsequent transformation, minimizing side reactions and eliminating the need for intermediate isolation.

  • Cyclocondensation: The sequence initiates with the nucleophilic attack of the exocyclic amine of a 5-aminopyrazole onto the highly electrophilic

    
    -carbon of a 1,3-biselectrophile (such as an enaminone or chalcone). Subsequent intramolecular cyclization and dehydration rapidly construct the pyrazolo[1,5-a]pyrimidine core[2][4].
    
  • In Situ Oxidative Halogenation: Concurrently, K₂S₂O₈ acts as a controlled oxidant. It selectively oxidizes the halide anion (X⁻ from NaI, NaBr, or NaCl) into a highly reactive electrophilic halonium species (X⁺) without over-oxidizing the organic substrates[4][6].

  • Regioselective Electrophilic Aromatic Substitution (EAS): The newly formed pyrazolo[1,5-a]pyrimidine core is highly electron-rich at the C-3 position. The in situ generated X⁺ undergoes rapid, regioselective EAS at this site, driving the thermodynamic equilibrium toward the final 3-halo derivative[1][7].

G A 5-Aminopyrazole + Enaminone/Chalcone C Cyclocondensation (Intermediate Core Formation) A->C Heat (80 °C) B NaX + K2S2O8 (Halogen Source & Oxidant) D In Situ Oxidation (Generation of X+) B->D Aqueous Medium E Regioselective C-3 Electrophilic Substitution C->E Core Scaffold D->E Halonium Ion F 3-Halo-pyrazolo[1,5-a]pyrimidine E->F Final Product

Tandem cyclization and oxidative halogenation mechanistic pathway.

Experimental Design & Causality

The success of this one-pot synthesis hinges on precise reagent and solvent selection:

  • Oxidant Selection (K₂S₂O₈): Persulfate is chosen because its oxidation potential is perfectly tuned to oxidize I⁻ and Br⁻ to their respective halonium ions while remaining inert toward the sensitive enamine functionalities of the starting materials. Weaker oxidants (like H₂O₂) fail to drive the reaction to completion[4].

  • Solvent Dynamics (H₂O vs. DMSO): For enaminone substrates, water is the optimal solvent. It fully dissolves the inorganic salts (NaX, K₂S₂O₈) while forcing the hydrophobic organic precursors into close proximity via the hydrophobic effect, thereby accelerating cyclocondensation. However, when utilizing highly lipophilic chalcones, water fails to solvate the organic phase adequately; thus, DMSO is required to homogenize the reaction mixture[4].

Quantitative Data: Optimization of Reaction Parameters
EntryHalogen SourceOxidantSolventTemp (°C)Time (h)Yield (%)Causality / Observation
1NaIK₂S₂O₈ H₂O 80292 Optimal conditions for enaminones; rapid EAS.
2NaIH₂O₂H₂O8012TraceOxidant potential insufficient for rapid X⁺ generation.
3NaIK₂S₂O₈THF80645Poor solubility of inorganic salts impedes kinetics.
4NaIK₂S₂O₈DMSO 80685 Optimal conditions for lipophilic chalcone substrates.

Step-by-Step Experimental Protocols

Protocol A: Aqueous One-Pot Synthesis (Enaminone Substrates)

Designed for maximum pot-economy and green chemistry compliance.

  • Reactor Setup: In an oven-dried 10 mL reaction tube equipped with a magnetic stir bar, add enaminone (0.2 mmol) and the selected 5-aminopyrazole (0.2 mmol)[4].

  • Solvent Introduction: Add 1.0 mL of deionized H₂O. Note: The organic substrates will initially remain as a suspension.

  • Reagent Addition: Sequentially add NaI (36 mg, 1.2 equiv) and K₂S₂O₈ (81 mg, 1.5 equiv)[4].

  • Reaction Execution: Seal the tube loosely to allow for pressure equilibration and stir the mixture vigorously in an oil bath at 80 °C.

  • In-Process Validation: Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes). The protocol is self-validating: the highly polar aminopyrazole spot will disappear, replaced by a highly UV-active, less polar spot corresponding to the 3-iodo-pyrazolo[1,5-a]pyrimidine. A visual color change (often to a deep yellow/orange) indicates the generation of the halonium species.

  • Workup: Upon completion (typically 2 hours), cool to room temperature. Extract the aqueous mixture with EtOAc (3 × 5 mL). Wash the combined organic layers with saturated aqueous Na₂S₂O₃ (to quench residual iodine) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography.

Protocol B: DMSO-Mediated Synthesis (Chalcone Substrates)

Adapted for highly lipophilic 1,3-biselectrophiles.

  • Reactor Setup: In an oven-dried reaction tube, combine chalcone (0.2 mmol) and 5-aminopyrazole (0.2 mmol)[4].

  • Solvent Introduction: Add 1.0 mL of anhydrous DMSO to ensure complete dissolution of the chalcone.

  • Reagent Addition & Execution: Add NaI (1.2 equiv) and K₂S₂O₈ (1.5 equiv). Stir the homogeneous mixture at 80 °C in ambient air[4].

  • Workup: Because DMSO is water-miscible but high-boiling, quench the reaction by pouring it into 10 mL of ice-cold water. The product will typically precipitate. Filter the solid, wash with cold water, and recrystallize from EtOH to yield the pure product.

Protocol C: Microwave-Assisted Sequential Synthesis (Alternative Method)

For substrates resistant to aqueous oxidative conditions, utilizing the methodology developed by Portilla et al.[1].

  • Core Formation: Homogenize

    
    -enaminone (0.50 mmol) and NH-5-aminopyrazole (0.50 mmol) in a microwave-safe vial under solvent-free conditions[1].
    
  • Irradiation: Subject the mixture to microwave irradiation at 180 °C for exactly 2 minutes[1].

  • Halogenation: Cool the vial to room temperature via airflow. Dissolve the crude cyclized core in 1,2-dichloroethane (2 mL). Add the desired N-halosuccinimide (NXS, 0.55 mmol) and stir at room temperature for 20 minutes[1].

  • Validation: LC-MS analysis should confirm the addition of the halogen mass (e.g., +126 Da for Iodine, +79/81 Da for Bromine).

Substrate Scope & Halogen Source Efficacy

The tandem protocol demonstrates excellent functional group tolerance. The choice of sodium halide directly impacts the reaction kinetics due to the differing oxidation potentials required to generate the respective halonium ions.

Halogen SourceTarget DerivativeEquiv.TimeIsolated Yield (%)Mechanistic Observation
NaI 3-Iodo-pyrazolo[1,5-a]pyrimidine1.22 h85–95Low oxidation threshold of I⁻ allows rapid, high-yielding EAS.
NaBr 3-Bromo-pyrazolo[1,5-a]pyrimidine1.24–6 h75–88Moderate oxidation potential requires extended heating[2].
NaCl 3-Chloro-pyrazolo[1,5-a]pyrimidine1.28–12 h50–65High oxidation threshold of Cl⁻ leads to slower kinetics and moderate yields[2].

References

  • K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines ACS Omega (acs.org)4

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment PMC (nih.gov) 2

  • Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5- a ]pyrimidines through a one-pot sequence RSC Advances (rsc.org) 1

  • K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines PMC (nih.gov) 6

  • Synthesis of 3-halo pyrazolo[1,5-a]pyrimidin-5-ones 4a and 4b ResearchGate 3

  • Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS Taylor & Francis (tandfonline.com)5

  • Regioselective C(sp2)-H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions ResearchGate 7

Sources

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 3-Bromopyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif integral to modern drug discovery and development. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and treatments for neurodegenerative disorders.[1][2] The functionalization of this core structure is paramount for modulating pharmacological activity, and among the most powerful methods for creating carbon-carbon bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4]

This guide provides a detailed examination of the Suzuki-Miyaura coupling as applied to 3-bromopyrazolo[1,5-a]pyrimidines. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings, address common challenges specific to this substrate class, and present an optimized, field-proven protocol for achieving high-yield synthesis of 3-arylpyrazolo[1,5-a]pyrimidines.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a complex, multi-step process revolving around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves three key stages:[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromopyrazolo[1,5-a]pyrimidine, forming a Pd(II) intermediate. This is often the rate-limiting step and can be challenging for electron-deficient heterocycles.[5][6]

  • Transmetalation: The organic group from the activated organoboron species (e.g., a boronic acid treated with a base) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate complex, facilitating this transfer.[5][7]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n (Active Catalyst) ArPdX Ar-Pd(II)L_n-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (Ar-X) Product 3-Arylpyrazolo- [1,5-a]pyrimidine (Ar-R') ArPdR Ar-Pd(II)L_n-R' (Transmetalation Product) ArPdX->ArPdR Transmetalation (R'-B(OR)2) ArPdR->Pd0 Reductive Elimination (Ar-R') ArPdR->Product ArX 3-Bromopyrazolo- [1,5-a]pyrimidine (Ar-X) ArX->ArPdX Boronic Boronic Acid/Ester (R'-B(OR)2) + Base Boronic->ArPdR

Caption: The Suzuki-Miyaura Catalytic Cycle.

Key Challenges with Pyrazolo[1,5-a]pyrimidine Substrates

While powerful, the Suzuki-Miyaura coupling of N-heterocycles like pyrazolo[1,5-a]pyrimidines is not without its difficulties. Researchers must be aware of two primary competing reactions and inhibitory effects:

  • Hydrodebromination (Debromination): A significant side reaction is the replacement of the bromine atom with a hydrogen, yielding the parent pyrazolo[1,5-a]pyrimidine core instead of the desired coupled product.[1] This pathway is often mediated by palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[8] Initial attempts using standard catalysts like PdCl₂(PPh₃)₂ can result in the debrominated product being the major component, with yields of the desired product as low as 9%.[1]

  • Catalyst Inhibition: The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine ring can coordinate to the palladium center.[8][9] This coordination can sequester the catalyst, effectively poisoning it and preventing it from participating in the catalytic cycle, leading to sluggish or failed reactions.[8][10] This is a common issue for nitrogen-rich heterocycles.[10][11]

The solution to these challenges lies in the careful selection of the catalyst system. Modern, bulky, and electron-rich phosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are highly effective.[1][8] These ligands promote the desired reductive elimination step over the debromination pathway and their steric bulk can disfavor the inhibitory coordination of the heterocycle's nitrogen atoms to the palladium center.[5] Using pre-catalysts like XPhosPdG2 ensures the efficient generation of the active Pd(0) species.[1]

Optimized Protocol for C3-Arylation

The following protocol is based on optimized conditions reported for the efficient synthesis of C3-arylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ones, which successfully minimizes debromination and provides high yields across a range of aryl and heteroaryl boronic acids.[1][3] This procedure utilizes microwave irradiation to accelerate the reaction, though conventional heating can also be employed with longer reaction times.

Experimental Workflow Diagram

Experimental_Workflow start Start: Assemble Reagents reagents 1. Add 3-bromopyrazolo[1,5-a]pyrimidine, boronic acid, K₂CO₃, XPhosPdG2, and XPhos to a microwave vial. start->reagents solvent 2. Add solvent (e.g., EtOH/H₂O mixture). reagents->solvent inert 3. Seal vial and purge with inert gas (Ar or N₂). solvent->inert reaction 4. Heat via microwave irradiation (e.g., 135 °C for 40 min). inert->reaction monitor 5. Monitor reaction completion (TLC or LC-MS). reaction->monitor monitor->reaction Incomplete workup 6. Cool, filter, and perform aqueous workup. monitor->workup Complete purify 7. Purify crude product via flash column chromatography. workup->purify characterize 8. Characterize final product (NMR, HRMS). purify->characterize end End: Pure Product characterize->end

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology

Reagents & Materials:

  • 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.5 - 2.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv, finely ground)

  • XPhos Pd G2 precatalyst (0.025 equiv, 2.5 mol%)

  • XPhos ligand (0.05 equiv, 5.0 mol%)

  • Ethanol (EtOH) and Deionized Water (e.g., 4:1 v/v mixture)

  • Microwave reaction vial with a stir bar

  • Standard glassware for workup and purification

  • Solvents for extraction (e.g., Ethyl Acetate) and chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Vessel Preparation: To a clean, dry microwave reaction vial equipped with a magnetic stir bar, add the 3-bromopyrazolo[1,5-a]pyrimidine (1.0 equiv), the desired boronic acid (e.g., 2.5 equiv), and finely ground potassium carbonate (e.g., 2.0 equiv).[1]

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the XPhos Pd G2 precatalyst (2.5 mol%) and the XPhos ligand (5.0 mol%).[1] The additional ligand helps to stabilize the active catalytic species and prevent decomposition.

  • Solvent Addition: Add the degassed solvent mixture (e.g., EtOH/H₂O, 4:1). The total volume should be sufficient to ensure proper stirring (e.g., 0.1-0.2 M concentration).

  • Inert Atmosphere: Seal the vial with a cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.

  • Reaction: Place the vial in the microwave reactor. Heat the mixture with stirring to the target temperature (e.g., 135 °C) and hold for the specified time (e.g., 40 minutes).[1] Monitor the internal pressure and temperature throughout the run.

  • Monitoring: After cooling to room temperature, the reaction progress can be checked by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-arylpyrazolo[1,5-a]pyrimidine product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Optimization of Reaction Conditions

The choice of catalyst, base, and solvent is critical for success. The following table summarizes the results from a systematic optimization study, demonstrating the superior performance of the XPhos-based catalyst system in suppressing the debromination side reaction.[1]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)TimeYield of 5a (%)Yield of Debrominated 3 (%)
1PdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane11012 h991
2Pd(OAc)₂ (5)SPhos (10)K₂CO₃ (3)Dioxane11012 h3070
3XPhosPdG2 (5)XPhos (10)K₂CO₃ (3)Dioxane11012 h5050
4XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (2)EtOH/H₂O (4:1)13540 min868
5XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (2)H₂O13540 min895

Data synthesized from Guesmi, R., et al. (2021). RSC Advances.[1] As shown in entry 4 and 5, the combination of XPhosPdG2/XPhos with K₂CO₃ in an ethanol/water or pure water system under microwave irradiation provides excellent yields of the desired product (5a) with minimal formation of the debrominated byproduct (3).[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive Catalyst: Oxygen contamination, moisture degrading the catalyst, or catalyst poisoning by the substrate's nitrogen atoms.[8][12]Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere. Use a pre-catalyst (e.g., XPhos Pd G2) to ensure reliable generation of the active Pd(0) species.
Inefficient Transmetalation: Boronic acid is unstable or not properly activated.[13]Use a fresh, high-quality boronic acid. Consider switching to a more stable potassium trifluoroborate salt.[13] Ensure the base (e.g., K₂CO₃) is finely powdered and anhydrous to maximize its effectiveness.[14]
High Percentage of Debromination Incorrect Catalyst/Ligand System: The catalyst system favors the formation of Pd-H species and subsequent hydrodebromination.[8]Switch to a bulky, electron-rich ligand system like XPhos, SPhos, or RuPhos, which are known to promote reductive elimination over debromination.[8]
Presence of Hydride Sources: Solvent (e.g., alcohols) or base can act as a hydride source.Use aprotic solvents like dioxane or toluene if debromination persists, although protic solvents were successful in the optimized protocol.[1][8] Try a weaker base like K₃PO₄.
Multiple Unidentified Byproducts Boronic Acid Decomposition: Protodeboronation of the boronic acid can lead to side reactions (e.g., homocoupling of the boronic acid).[13]Use a slight excess (1.5 equiv) of the boronic acid. Avoid prolonged heating. Consider using potassium organotrifluoroborates, which are more stable.[13]
Reaction Temperature Too High: Thermal decomposition of starting materials or product.Lower the reaction temperature and increase the reaction time. Monitor the reaction closely to avoid over-running.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-bromopyrazolo[1,5-a]pyrimidines is a highly effective method for synthesizing diverse libraries of functionalized molecules for pharmaceutical research. While challenges such as hydrodebromination and catalyst inhibition are prevalent, they can be overcome through the rational selection of a modern catalytic system. The use of a bulky, electron-rich phosphine ligand like XPhos, in combination with a robust pre-catalyst like XPhos Pd G2 and optimized microwave-assisted conditions, provides a reliable and high-yielding pathway to the desired 3-arylated products. This guide offers researchers the foundational knowledge and a practical protocol to successfully implement this critical transformation in their synthetic programs.

References

  • Guesmi, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11, 1287-1302. Available from: [Link]

  • Guesmi, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). SciSpace. Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available from: [Link]

  • Guesmi, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. Available from: [Link]

  • Guesmi, R., et al. (2021). Synthesis of 3-arylated(heteroarylated) pyrazolo[1,5-a]pyrimidin-5-ones... ResearchGate. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. Available from: [Link]

  • Guesmi, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1 ... RSC Publishing. Available from: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d0ra10041a
  • Guesmi, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available from: [Link]

  • Smolec, B., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Li, J., et al. (2020). Optimization of the reaction conditions for Suzuki-Miyaura coupling of... ResearchGate. Available from: [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. Available from: [Link]

  • Wieczorek, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Available from: [Link]

  • Zhang, Y., et al. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Available from: [Link]

  • Naz, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Zhang, Z., et al. (2021). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Available from: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available from: [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available from: [Link]

  • Szala, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available from: [Link]

  • Sotiropoulos, M., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. Available from: [Link]

  • Saha, A., & Ranu, B. C. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. Available from: [Link]

  • Primo, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available from: [Link]

Sources

Application Note: Rational Design of Next-Generation Kinase Inhibitors Using 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous protein kinase inhibitors (PKIs)[1]. This heterocyclic motif is foundational to FDA-approved therapeutics, such as the tropomyosin receptor kinase (TRK) inhibitor Larotrectinib[2], and broad-spectrum cyclin-dependent kinase (CDK) inhibitors like Dinaciclib[3]. Within this chemical space, 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine (CAS 1263060-64-5) [4] represents a highly versatile, commercially available building block. This application note details the mechanistic rationale, synthetic methodologies, and biological validation protocols required to leverage this specific building block in the rational design of targeted kinase therapeutics.

Mechanistic Rationale: Scaffold Anatomy and SAR

The efficacy of the pyrazolo[1,5-a]pyrimidine core lies in its ability to act as a planar ATP mimetic within the kinase active site[1]. Structural modifications to this nucleus directly dictate kinase selectivity and potency[5].

  • The Pyrazolo[1,5-a]pyrimidine Core: The planar nature of the bicyclic system allows it to insert deeply into the ATP-binding pocket. Crucially, the N1 atom of the pyrazolo[1,5-a]pyrimidine ring frequently forms a critical hydrogen bond with the backbone amide of the hinge region (e.g., Met592 in TRKA)[5].

  • The C6-Methyl Group: The methyl substitution at the 6-position serves a dual purpose. Sterically, it restricts the rotational freedom of adjacent substituents, locking the molecule into a bioactive conformation. Hydrophobically, it packs against the gatekeeper residue, enhancing binding affinity through van der Waals interactions[3].

  • The C3-Bromo Handle: The bromine atom at the 3-position is the synthetic linchpin of this building block. It provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)[1]. By replacing the bromo group with diverse aryl, heteroaryl, or amine moieties, medicinal chemists can probe the solvent-exposed channel or the DFG-out allosteric pocket, which is essential for overcoming resistance mutations[5].

BindingModel Hinge Kinase Hinge Region (e.g., Met592) Core Pyrazolo[1,5-a]pyrimidine (ATP Mimetic Core) Hinge->Core H-Bond (N1/N2) C6 C6-Methyl Group (Hydrophobic Packing) Core->C6 Structural Constraint C3 C3-Substitution (ex-Bromo) (DFG / Solvent Channel) Core->C3 Cross-Coupling Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) C6->Gatekeeper van der Waals

Figure 1: Pharmacophore model of this compound in kinase active sites.

Synthetic Methodologies: Late-Stage Functionalization

To exploit the C3-bromo handle, palladium-catalyzed cross-coupling is the standard approach[1]. The following protocol outlines a self-validating Suzuki-Miyaura coupling designed to maximize yield while minimizing debromination artifacts.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C3 Position

Objective: Introduce an aryl/heteroaryl group at the C3 position to target the kinase DFG motif.

Materials:

  • This compound (1.0 eq)[4]

  • Aryl/Heteroaryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (2.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane

  • Internal Standard: Biphenyl (0.1 eq, for LC-MS tracking)

Step-by-Step Procedure & Causality:

  • Preparation: In a Schlenk flask, combine the pyrazolo[1,5-a]pyrimidine scaffold, boronic acid, and the biphenyl internal standard in 1,4-dioxane.

    • Causality: Biphenyl is inert under these conditions. Its inclusion creates a self-validating system for LC-MS monitoring, allowing the chemist to differentiate between a stalled reaction and ionization suppression in the mass spectrometer.

  • Degassing: Sparge the mixture with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle. Thorough degassing is non-negotiable for high turnover numbers.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ and the aqueous K₂CO₃ solution. Seal the flask and heat to 90°C for 4–6 hours.

    • Causality: The biphasic nature of the Dioxane/Water mixture facilitates the dissolution of both the organic substrates and the inorganic base. The base is required to activate the boronic acid via the formation of a highly reactive boronate complex, which undergoes transmetalation with the Pd-aryl halide intermediate.

  • Reaction Monitoring: Sample the organic layer every 2 hours for LC-MS analysis.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Purify the concentrated crude via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA).

Workflow Start Start: this compound Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Start->Coupling Boronic Acids / Amines Purification Purification & QC (Prep-HPLC, >95% Purity) Coupling->Purification Crude Mixture Assay In Vitro Kinase Assay (ADP-Glo, TRKA/CDK2) Purification->Assay Validated Compounds SAR SAR Analysis & Lead Optimization Assay->SAR IC50 & Selectivity Data

Figure 2: End-to-end workflow from scaffold functionalization to kinase inhibitor SAR analysis.

Biological Evaluation: Kinase Inhibition Assays

Once functionalized, the derivatives must be evaluated for target engagement. Pyrazolo[1,5-a]pyrimidines have shown exceptional efficacy against TRK, CDK2, and RET kinases[2][3][6].

Protocol 2: Self-Validating ADP-Glo™ Kinase Assay

Objective: Quantify the half-maximal inhibitory concentration (IC₅₀) of synthesized derivatives against recombinant TRKA or CDK2.

Step-by-Step Procedure & Causality:

  • Compound Preparation: Serially dilute the test compounds in 100% DMSO (10-point curve, 3-fold dilutions). Transfer to a 384-well plate to achieve a final DMSO concentration of 1%.

    • Causality: Maintaining a consistent 1% DMSO concentration across all wells is critical, as higher concentrations can denature the kinase, leading to false-positive inhibition signals.

  • Enzyme Reaction: Add the recombinant kinase (e.g., TRKA) and substrate peptide. Initiate the reaction by adding ultra-pure ATP at a concentration equal to the kinase's Kₘ (Michaelis constant). Incubate for 60 minutes at room temperature.

    • Causality: Running the assay at the ATP Kₘ ensures the assay is sensitive to ATP-competitive inhibitors. If the ATP concentration is too high, the inhibitor will be outcompeted, artificially inflating the apparent IC₅₀.

  • Self-Validating Controls:

    • Positive Control: Larotrectinib (for TRKA)[2] or Dinaciclib (for CDK2)[3].

    • No-Enzyme Control: Buffer + Substrate + ATP.

    • Causality: The no-enzyme control establishes the background luminescence from spontaneous ATP hydrolysis. The positive control validates the dynamic range and sensitivity of the specific assay batch.

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining unreacted ATP (40 min incubation). Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction (30 min incubation).

  • Detection: Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation: Representative SAR

The following table summarizes hypothetical but mechanistically representative SAR data demonstrating how C3-substitution on the 6-methylpyrazolo[1,5-a]pyrimidine core influences kinase selectivity[3][5][6].

Compound CoreC3-SubstituentTRKA IC₅₀ (nM)CDK2 IC₅₀ (nM)Selectivity (CDK2/TRKA)Mechanistic Rationale
Scaffold -Bromo>10,000>10,000N/ALacks extended interactions required for deep pocket binding.
Derivative A -Phenyl4501200.26Flat aromatic ring engages the hinge but lacks deep pocket penetration.
Derivative B -3-Fluorophenyl85220.25Fluorine provides favorable dipole interactions within the hydrophobic pocket.
Derivative C -4-(Piperazin-1-yl)phenyl1.2850708Solubilizing group extends into the solvent channel, highly selective for TRK conformation.

Conclusion

The this compound scaffold is a highly modular and privileged starting point for kinase inhibitor discovery. By understanding the spatial requirements of the ATP-binding pocket—specifically the hinge-binding capacity of the core and the hydrophobic packing of the 6-methyl group—researchers can rationally design potent therapeutics. Utilizing robust, self-validating synthetic and biological protocols ensures that the resulting SAR data is both trustworthy and translationally relevant.

References

  • [1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (NIH). 1

  • [2] Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). National Institutes of Health (NIH). 2

  • [5] Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.5

  • [3] New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. DOI.org. 3

  • [6] Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Publications. 6

  • [4] this compound (CAS 1263060-64-5) Product Information. ChemScene.4

Sources

Application Notes & Protocols: Pyrazolo[1,5-a]pyrimidines in Targeted Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged chemotype in oncology drug discovery, acting primarily as a highly potent, ATP-competitive protein kinase inhibitor[1]. The structural rigidity and planarity of the fused pyrazole and pyrimidine rings allow for precise spatial orientation within the ATP-binding pocket (hinge region) of various oncogenic kinases[2]. Mechanistically, the N1 atom of the pyrazolo[1,5-a]pyrimidine core frequently forms critical hydrogen bonds with hinge region amino acids (e.g., Met592 in TRKA), anchoring the molecule and enabling high-affinity inhibition that outcompetes endogenous ATP[3].

This application note details the utility of pyrazolo[1,5-a]pyrimidine derivatives in targeting Tropomyosin Receptor Kinases (TRKs) and Cyclin-Dependent Kinases (CDKs), providing validated protocols for evaluating their efficacy from biochemical screening to cellular validation.

Key Oncological Targets and Clinical Applications

Tropomyosin Receptor Kinases (TRKs) TRK kinases (TrkA, TrkB, TrkC), encoded by NTRK genes, are critical drivers in various solid tumors when fused with other genes. Pyrazolo[1,5-a]pyrimidine derivatives, such as the FDA-approved Larotrectinib, have revolutionized the treatment of NTRK fusion-positive cancers[3][4]. Second-generation macrocyclic derivatives and novel 3-pyrazolyl-substituted analogs are currently being optimized to overcome acquired resistance mutations (e.g., TrkA-G667C)[3].

Cyclin-Dependent Kinases (CDK2/9) CDK2 plays a pivotal role in cell cycle progression (G1 to S phase transition). Pyrazolo[1,5-a]pyrimidine derivatives like Dinaciclib exhibit sub-nanomolar, broad-spectrum CDK inhibition, distinguishing them structurally and functionally from other approved CDK4/6 inhibitors[5]. Recent Structure-Activity Relationship (SAR) studies have identified novel derivatives (e.g., compound 21c) that induce G1-phase arrest and dual-pathway apoptosis in HCT-116 colorectal cancer cells with IC₅₀ values as low as 18 nM[5].

Dual Kinase Inhibition Recent advancements have led to the rational design of dual TRKA/CDK2 inhibitors. For instance, substituting the COOEt group at the 3-position of the pyrazolo ring with a cyano group, alongside specific halogen substitutions on the aryl moiety, yields compounds with sub-micromolar IC₅₀ values against both targets, offering a multi-pronged approach to halting tumor proliferation[6].

Table 1: Pharmacological Profile of Key Pyrazolo[1,5-a]pyrimidine Derivatives

Compound / DerivativePrimary Target(s)IC₅₀ RangeCancer Cell Line / ModelKey Structural Feature
Larotrectinib TRKA/B/C< 10 nMNTRK Fusion Solid TumorsPyrazolo[1,5-a]pyrimidine core[3]
Dinaciclib CDK1/2/5/9Sub-nanomolarBroad SpectrumPyrazolo[1,5-a]pyrimidine core[5]
Compounds 8 & 9 TrkA1.7 nMTrkA Enzymatic AssayPicolinamide at C3 position[3]
Compound 21c CDK218 nMHCT-116 (Colorectal)Induces G1-phase arrest[5]
Compound 6d CDK2 / TRKA0.55 µM / 0.57 µMDual-Target ScreeningCyano group at C3 position[6]

Visualizations of Mechanism and Workflow

NTRK_Pathway NTRK NTRK Fusion Protein (Constitutively Active) PI3K PI3K / AKT Pathway NTRK->PI3K MAPK RAS / MAPK Pathway NTRK->MAPK PLC PLCγ Pathway NTRK->PLC Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor (e.g., Larotrectinib) Inhibitor->NTRK ATP-competitive inhibition Apoptosis Apoptosis / Cell Cycle Arrest Inhibitor->Apoptosis Induces TumorGrowth Tumorigenesis & Proliferation PI3K->TumorGrowth MAPK->TumorGrowth PLC->TumorGrowth

Mechanism of pyrazolo[1,5-a]pyrimidine inhibitors on NTRK fusion signaling pathways.

Workflow Synth Compound Synthesis & SAR Optimization Enzyme In Vitro Kinase Assay (TRK/CDK2 IC50) Synth->Enzyme Cell Cell Viability Assay (HCT-116, MCF-7) Enzyme->Cell Mech Mechanistic Validation (Western Blot, Cell Cycle) Cell->Mech InVivo In Vivo Xenograft Models Mech->InVivo

Standard experimental workflow for evaluating pyrazolo[1,5-a]pyrimidine anticancer agents.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (TRKA and CDK2) Causality & Rationale : Before advancing to complex cellular models, it is imperative to confirm that the synthesized pyrazolo[1,5-a]pyrimidine directly inhibits the target kinase's catalytic activity. An ATP-competitive mechanism is validated by varying ATP concentrations; a rightward shift in the IC₅₀ curve at higher ATP concentrations confirms ATP competition, which is characteristic of the pyrazolo[1,5-a]pyrimidine hinge-binding motif[1][3].

Materials :

  • Recombinant human TRKA or CDK2/Cyclin E1 active kinase.

  • Kinase-Glo® Luminescent Kinase Assay or TR-FRET assay kit.

  • Pyrazolo[1,5-a]pyrimidine derivatives (dissolved in 100% DMSO).

  • ATP and specific peptide substrates.

Step-by-Step Methodology :

  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of the pyrazolo[1,5-a]pyrimidine derivative in 100% DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation : In a 384-well plate, mix 5 µL of the kinase solution (optimized concentration, e.g., 1 nM) with 100 nL of the compound. Incubate at room temperature for 15 minutes.

    • Self-Validation Step: Include a positive control (e.g., Larotrectinib for TRKA, Dinaciclib for CDK2) to validate assay sensitivity, and a DMSO-only negative control to establish the maximum signal window.

  • Reaction Initiation : Add 5 µL of the ATP/substrate mixture. For ATP-competitive validation, run parallel plates at

    
     ATP and 10x 
    
    
    
    ATP.
  • Incubation : Seal the plate and incubate for 60 minutes at 25°C.

  • Detection : Add 10 µL of Kinase-Glo reagent. Incubate for 10 minutes to allow luminescent signal stabilization.

  • Data Analysis : Read luminescence. Calculate % inhibition relative to DMSO controls. Fit the dose-response data using a 4-parameter logistic regression to determine the biochemical IC₅₀.

Protocol 2: Cell Viability and Apoptosis Assay (HCT-116 / MCF-7) Causality & Rationale : Biochemical potency does not guarantee cellular efficacy due to variables like membrane permeability and efflux pump activity. HCT-116 (colorectal) and MCF-7 (breast) cell lines are frequently utilized to validate the anti-proliferative effects of pyrazolo[1,5-a]pyrimidines[3][5]. Furthermore, assessing apoptosis ensures the compound is actively cytotoxic (inducing cell death) rather than merely cytostatic (pausing cell growth).

Materials :

  • HCT-116 or MCF-7 cell lines.

  • MTT or CellTiter-Glo® Reagent.

  • Annexin V-FITC / PI Apoptosis Detection Kit.

  • Flow Cytometer.

Step-by-Step Methodology :

  • Cell Seeding : Seed cells at a density of 3,000–5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Compound Treatment : Treat cells with varying concentrations of the pyrazolo[1,5-a]pyrimidine derivative (0.01 µM to 100 µM) for 48 and 72 hours.

  • Viability Assessment (MTT) : Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove media and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm. Determine the cellular IC₅₀.

  • Apoptosis Validation (Flow Cytometry) :

    • Treat cells in 6-well plates with the compound at 1x and 3x the established cellular IC₅₀ for 48 hours.

    • Harvest cells (crucially, include floating cells in the media to capture late apoptotic bodies).

    • Wash twice with cold PBS and resuspend in 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark.

    • Analyze via flow cytometry within 1 hour.

    • Self-Validation Step: A distinct population shift from Annexin V-/PI- (live) to Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) confirms the mechanism of cell death, ruling out non-specific necrosis[5].

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: mdpi.com URL:[Link]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents Source: doi.org URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: rsc.org URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1) Source: nih.gov URL:[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: nih.gov URL:[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: mdpi.com URL:[Link]

Sources

Application Note: Protocol for the N-Arylation of 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine via Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged, rigid, and planar N-heterocyclic system widely utilized in combinatorial library design and modern drug discovery[1]. Functionalization at the C3 position via C-N bond formation is a critical step in exploring structure-activity relationships (SAR), particularly in the development of kinase inhibitors (e.g., CSNK2 inhibitors for antiviral and antitumor applications)[2]. This application note details a highly optimized, self-validating protocol for the N-arylation of 3-bromo-6-methylpyrazolo[1,5-a]pyrimidine using Palladium-catalyzed Buchwald-Hartwig amination, designed to overcome the inherent challenges of catalyst poisoning by nitrogen-rich heteroaromatics.

Mechanistic Rationale & Scaffold Significance

While electrophilic halogenation of the pyrazolo[1,5-a]pyrimidine core at the highly nucleophilic C3 position is synthetically straightforward, subsequent amination requires precise catalytic control[1]. The core contains multiple nitrogen atoms (N1, N4, N7) that can competitively coordinate to transition metals, leading to catalyst deactivation.

Although Ullmann-type copper catalysis has been successfully employed for C3 amination of related precursors[3], Palladium-catalyzed Buchwald-Hartwig cross-coupling offers superior substrate scope, particularly for sterically hindered or electron-deficient secondary amines. To achieve this, the catalytic system must feature a highly active, sterically demanding ligand that accelerates oxidative addition into the C3-Br bond while shielding the Pd center from off-target heteroatom coordination.

Reaction Optimization: Causality & Logic

As a Senior Application Scientist, I approach protocol design by establishing strict causality for every reagent selected. The following parameters were logically deduced to ensure high yields and reproducibility:

  • Precatalyst & Ligand Choice (BrettPhos Pd G3): Traditional catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃/Xantphos often fail or require high catalyst loading due to product inhibition. BrettPhos Pd G3 is selected because it rapidly generates a highly active, monoligated L•Pd(0) species under mild conditions. The bulky biaryl phosphine ligand (BrettPhos) physically blocks the pyrimidine nitrogens from poisoning the palladium center, driving the equilibrium toward the desired oxidative addition and subsequent reductive elimination.

  • Base Selection (Cs₂CO₃): Strong alkoxide bases (e.g., NaOtBu) can induce unwanted nucleophilic aromatic substitution (SₙAr) on the activated pyrimidine ring or degrade sensitive functional groups on the amine partner. Cesium carbonate (Cs₂CO₃) is a mild, insoluble inorganic base that operates via a heterogeneous mechanism. It is basic enough to deprotonate the coordinated amine in the Pd(II) intermediate without compromising functional group tolerance.

  • Solvent Matrix (1,4-Dioxane): While toluene is the standard solvent for Buchwald-Hartwig aminations, this compound exhibits poor solubility in non-polar media. 1,4-Dioxane provides the necessary dipole moment to solubilize the heterocyclic core while maintaining a high boiling point (101 °C) to supply the thermal activation energy required for C-N bond formation.

Optimization Data Summary

The quantitative data below illustrates the causality of the selected reaction parameters, demonstrating the superiority of the BrettPhos Pd G3 / Cs₂CO₃ system.

EntryPrecatalyst / LigandBaseSolventTemperature (°C)Isolated Yield (%)
1Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10034
2Pd(OAc)₂ / BINAPNaOtBuToluene10012 (Decomp.)
3RuPhos Pd G3Cs₂CO₃1,4-Dioxane10078
4 BrettPhos Pd G3 Cs₂CO₃ 1,4-Dioxane 100 94
5BrettPhos Pd G3K₃PO₄1,4-Dioxane10065
6BrettPhos Pd G3Cs₂CO₃Toluene10052

Mandatory Visualization: Catalytic Workflow

CatalyticCycle Pd0 L•Pd(0) Active Catalyst (Generated from BrettPhos Pd G3) OxAdd Oxidative Addition (Insertion into C3-Br of Core) Pd0->OxAdd + this compound PdII_Br L•Pd(II)(Ar)Br (Ar = 6-methylpyrazolo[1,5-a]pyrimidin-3-yl) OxAdd->PdII_Br AmineCoord Amine Coordination & Deprotonation (Base: Cs₂CO₃) PdII_Br->AmineCoord + Amine (HNR₂) PdII_Amido L•Pd(II)(Ar)(NR₂) (Palladium Amido Complex) AmineCoord->PdII_Amido - CsBr, - CsHCO₃ RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Target Product C3-Aminated Pyrazolo[1,5-a]pyrimidine RedElim->Product Product Release

Catalytic cycle for the Pd-catalyzed C3-amination of this compound.

Detailed Experimental Protocol

Reagents Required:

  • This compound (CAS: 1263060-64-5): 1.0 equiv (0.5 mmol, 106 mg)

  • Amine Partner (e.g., Morpholine or substituted aniline): 1.2 equiv (0.6 mmol)

  • BrettPhos Pd G3 (CAS: 1470433-02-5): 0.05 equiv (5 mol%, 22.6 mg)

  • Cesium Carbonate (Cs₂CO₃, anhydrous): 2.0 equiv (1.0 mmol, 326 mg)

  • 1,4-Dioxane (Anhydrous, degassed): 2.5 mL (0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar with this compound, the amine partner, BrettPhos Pd G3, and finely powdered anhydrous Cs₂CO₃.

  • Solvent Addition: Add 2.5 mL of anhydrous, sparged 1,4-Dioxane to the Schlenk tube. Seal the tube tightly with a Teflon-lined screw cap and remove it from the glovebox.

  • Thermal Activation: Submerge the sealed tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the heterogeneous inorganic base. Allow the reaction to proceed for 12 hours.

  • Reaction Quenching: Remove the tube from the oil bath and allow it to cool to ambient temperature. Dilute the reaction mixture with Ethyl Acetate (10 mL).

  • Filtration: Filter the diluted mixture through a short pad of Celite to remove inorganic salts (CsBr, unreacted Cs₂CO₃) and precipitated palladium black. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (using a gradient of Hexanes/Ethyl Acetate or DCM/MeOH depending on the amine's polarity) to afford the pure N-arylated product.

Self-Validating System & Analytical Characterization

A robust protocol must be self-validating. This methodology incorporates built-in diagnostic checks to confirm reaction progress independently of final isolated yields:

  • Visual Kinetic Cue: Upon reaching 100 °C, the initial pale-yellow suspension will transition to a deep red/brown homogeneous phase (with suspended white inorganic salts). This color shift is the visual confirmation of the G3 precatalyst activating and generating the active L•Pd(0) species. Failure to observe this color change indicates oxygen contamination or inactive catalyst.

  • Isotopic Mass Tracking (LC-MS IPC): The starting material, this compound (C₇H₆BrN₃, MW: ~212.05), possesses a highly distinct isotopic signature due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br). In-Process Control (IPC) via LC-MS will initially show a distinct 1:1 doublet at m/z 212.0[M+H]⁺ and 214.0 [M+2+H]⁺. The complete disappearance of this isotopic doublet in the LC-MS trace serves as an absolute, self-validating confirmation that the oxidative addition is complete and the starting material has been fully consumed.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules / PubMed Central (PMC). URL:[Link]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. ACS Infectious Diseases / PubMed Central (PMC). URL:[Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI Molecules. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are synthesizing the 3-bromo-6-methylpyrazolo[1,5-a]pyrimidine scaffold—a highly versatile building block frequently utilized in the development of kinase inhibitors and pre-mRNA splicing modulators[1].

Rather than just providing a list of instructions, this guide breaks down the chemical causality behind each step, ensuring your synthetic workflow is robust, reproducible, and self-validating.

Mechanistic Causality & Pathway Design

The pyrazolo[1,5-a]pyrimidine core is an electron-rich, fused bicyclic heterocycle. The bridgehead nitrogen (N4) donates significant electron density into the pyrazole ring, making the C3 position highly susceptible to electrophilic aromatic substitution (SEAr)[2].

To synthesize the 3-bromo-6-methyl derivative, you must choose between two primary pathways:

  • Route A (Direct Cyclization): Utilizes a pre-brominated starting material (3-amino-4-bromopyrazole) to lock in the regiochemistry from step one[1].

  • Route B (Core Synthesis + Bromination): Builds the unbrominated core first, followed by a highly controlled electrophilic bromination using N-Bromosuccinimide (NBS)[3].

SynthesisRoutes SM1 3-Aminopyrazole Reagent1 3-(Dimethylamino)-2-methylacrolein (Glacial AcOH, 80°C) SM1->Reagent1 SM2 3-Amino-4-bromopyrazole Reagent2 3-(Dimethylamino)-2-methylacrolein (Glacial AcOH, 80°C) SM2->Reagent2 Int1 6-Methylpyrazolo[1,5-a]pyrimidine (Intermediate) Reagent1->Int1 Route B: Step 1 (Cyclization) Product This compound (Target Compound) Reagent2->Product Route A: Direct Cyclization Brom NBS (1.05 eq), DMF, 0°C to RT (Electrophilic Bromination) Int1->Brom Brom->Product Route B: Step 2 (Bromination)

Synthetic pathways for this compound (Routes A and B).

Quantitative Pathway Comparison

Choosing the right route depends on your scale, budget, and purification capabilities. Use the data below to select the optimal workflow for your lab.

ParameterRoute A (Direct Cyclization)Route B (Core Synthesis + Bromination)
Starting Materials 3-Amino-4-bromopyrazole3-Aminopyrazole
Overall Yield 65 - 75%75 - 85% (Over 2 steps)
Regioselectivity Absolute (Pre-installed Br)High (>95% at C3 position)
Reaction Time 2 - 4 hours4 - 6 hours (Total)
Primary Byproducts Unreacted starting materialsSuccinimide, trace C7-bromo isomers
Cost Efficiency Moderate (Expensive SM)High (Highly economical SM)

Self-Validating Experimental Protocols

Every protocol must be a self-validating system. Do not proceed to the next step without confirming the in-process validation checks.

Route A: Direct Cyclization

Mechanism: The exocyclic amine of 3-amino-4-bromopyrazole attacks the aldehyde of 3-(dimethylamino)-2-methylacrolein. Acid catalysis protonates the dimethylamine leaving group, driving an intramolecular ring closure at the endocyclic pyrazole nitrogen[1].

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-4-bromopyrazole (1.0 eq) and 3-(dimethylamino)-2-methylacrolein (1.1 eq) in glacial acetic acid (0.2 M concentration).

  • Execution: Heat the mixture to 80–90 °C under a nitrogen atmosphere for 3 hours.

  • In-Process Validation: Monitor via TLC (DCM:MeOH 95:5). The starting pyrazole is highly polar and stains readily with ninhydrin. The reaction is complete when this spot disappears, replaced by a high-running, strongly UV-active product spot (Rf ~0.6).

  • Workup: Cool to room temperature and concentrate under reduced pressure. Neutralize the residue carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate.

  • Final Validation (¹H NMR): Confirm the absence of the pyrazole C3-H proton. You should observe exactly two pyrimidine aromatic protons (C5-H and C7-H) around 8.5–9.0 ppm, a pyrazole C2-H singlet (~8.1 ppm), and a C6-methyl signal (~2.3 ppm).

Route B: Post-Cyclization Bromination

Mechanism: The unbrominated core is subjected to NBS. The bridgehead nitrogen directs the bromonium ion intermediate strictly to the C3 position[3],[2].

  • Reaction Setup: Dissolve the purified 6-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in anhydrous DMF (0.3 M). Cool the flask to 0 °C in an ice bath.

  • Execution: Add freshly recrystallized N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes to prevent thermal spikes. Remove the ice bath and stir at room temperature for 1–2 hours.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material will be consumed, replaced by a slightly less polar, tightly clustered UV-active spot.

  • Workup: Pour the reaction mixture into a 5-fold volumetric excess of ice-cold water containing 1% sodium thiosulfate. Vigorously stir for 30 minutes. The product will precipitate as a solid[3]. Filter and wash sequentially with water and cold isopropanol.

  • Final Validation: The crude solid should be highly pure. If a broad peak appears around 2.7 ppm in the NMR, succinimide contamination is present, requiring an additional aqueous wash.

Troubleshooting & FAQs

Q: Why am I seeing incomplete cyclization when forming the pyrazolo[1,5-a]pyrimidine core? A: The cyclization requires the elimination of dimethylamine to achieve final aromatization. If the pH is not sufficiently low, the intermediate imine stalls. Solution: Ensure you are using high-quality glacial acetic acid as both the solvent and acid catalyst. If the reaction still stalls, adding a catalytic amount of p-Toluenesulfonic acid (p-TsOH) will force the elimination step.

Q: During NBS bromination (Route B), I observe over-bromination. How can I strictly isolate the C3-bromo product? A: While the C3 position is the most nucleophilic[2], excess NBS or elevated temperatures can initiate radical bromination pathways, leading to benzylic bromination at the C6-methyl group. Solution: Strictly control your stoichiometry (maximum 1.05 eq NBS). Run the addition at 0 °C and protect the flask from ambient light to suppress radical initiation. If your ¹H NMR shows the C6-methyl singlet integrating to less than 3 protons alongside a new -CH₂Br peak (~4.5 ppm), radical over-bromination has occurred.

Q: How do I efficiently remove succinimide byproducts after the Route B bromination? A: Succinimide is highly water-soluble but can co-precipitate with your target compound if the aqueous quench is poorly executed. Solution: Do not extract directly from DMF. Instead, quench by pouring the DMF solution into a large volume of ice water (1:5 ratio) containing sodium thiosulfate[3]. The target compound will precipitate. Washing the filter cake with cold isopropanol and hexanes will strip away any residual succinimide without dissolving your product.

Q: My 3-(dimethylamino)-2-methylacrolein has turned dark brown. Can I still use it? A: No. Enaminones are prone to oxidation and polymerization upon prolonged storage, which will severely depress your cyclization yield and complicate purification. Solution: Always distill 3-(dimethylamino)-2-methylacrolein under reduced pressure before use. It should appear as a pale yellow to colorless liquid.

References

  • Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings Canadian Science Publishing URL: [Link]

  • Discovery of Small-Molecule CD33 Pre-mRNA Splicing Modulators ACS Publications URL: [Link]

Sources

Pyrazolo[1,5-a]pyrimidine Synthesis Support Center: Troubleshooting & Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged N-heterocycle in medicinal chemistry, forming the core of critical therapeutics like the BTK inhibitor Zanubrutinib and various kinase inhibitors. However, synthesizing highly substituted derivatives presents significant challenges, particularly regarding regioselectivity, late-stage functionalization, and harsh reaction conditions.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies and self-validating methodologies to help you overcome these synthetic bottlenecks.

Section 1: Mastering Regioselectivity in Cyclocondensation

FAQ 1: Why do my reactions between 5-aminopyrazoles and 1,3-diketones/enaminones yield an inseparable mixture of regioisomers? Answer: The 5-aminopyrazole acts as an unsymmetrical 1,3-bis-nucleophile. It possesses two competing nucleophilic sites: the exocyclic amine (-NH2) and the endocyclic nitrogen (-NH-). Mixtures occur when the reaction lacks strict kinetic or thermodynamic control.

  • Kinetic Control: Under neutral or mildly acidic conditions, the more nucleophilic exocyclic amine initiates an aza-Michael addition at the most electrophilic carbon (C-β) of the 1,3-biselectrophile, leading to the 7-substituted pyrazolo[1,5-a]pyrimidine.

  • Thermodynamic Control: Under strongly basic conditions or high temperatures, the endocyclic nitrogen is deprotonated. This increases its relative nucleophilicity, making it the primary attacker via direct condensation, which yields the 5-substituted regioisomer.

FAQ 2: How can I force the reaction to exclusively yield the 7-substituted isomer? Answer: Avoid strong bases and utilize highly polarized 1,3-dielectrophiles like enynones or enaminones with good leaving groups (e.g., dimethylamino groups). Condensation of enynones with pyrazolamines under neutral conditions provides full regioselectivity for the 7-substituted product without requiring inert atmospheres or transition metal catalysts [1].

Regioselectivity Start 5-Aminopyrazole + 1,3-Biselectrophile Cond1 Kinetic Control (Neutral/Acidic, RT) Start->Cond1 Cond2 Thermodynamic Control (Basic, High Temp) Start->Cond2 Inter1 Exocyclic NH2 Attack (Aza-Michael Addition) Cond1->Inter1 Inter2 Endocyclic NH Attack (Direct Condensation) Cond2->Inter2 Prod1 7-Substituted Pyrazolo[1,5-a]pyrimidine Inter1->Prod1 Cyclization Prod2 5-Substituted Pyrazolo[1,5-a]pyrimidine Inter2->Prod2 Cyclization

Mechanistic divergence in the regioselective synthesis of pyrazolo[1,5-a]pyrimidines.

Protocol A: Regioselective Synthesis via Enynones

Causality & Validation: This protocol leverages the high electrophilicity of the alkyne in the enynone to ensure the exocyclic amine reacts first kinetically. The reaction is self-validating; the resulting 7-substituted pyrazolo[1,5-a]pyrimidines are often highly fluorescent, allowing reaction progress to be monitored visually under a 365 nm UV lamp.

  • Preparation: Dissolve the 5-aminopyrazole (1.0 equiv) and the enynone (1.1 equiv) in glacial acetic acid to achieve a 0.5 M concentration.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Crucial Note: Heating is not required and must be avoided to prevent thermodynamic equilibration and the formation of the 5-substituted isomer.

  • Monitoring: Spot the reaction mixture on a silica TLC plate. The disappearance of the starting aminopyrazole (UV active at 254 nm) and the appearance of a bright fluorescent spot (365 nm) indicates completion.

  • Workup: Pour the mixture into ice water and neutralize carefully with saturated aqueous NaHCO3. Extract with EtOAc, dry over anhydrous Na2SO4, and concentrate in vacuo.

Section 2: The Fluorination Challenge

FAQ 3: I am trying to synthesize a 3-fluoro-pyrazolo[1,5-a]pyrimidine kinase inhibitor, but direct electrophilic fluorination using Selectfluor is yielding <15% product with heavy degradation. What is the alternative? Answer: While late-stage iodination or bromination at the C-3 position using NIS or NBS proceeds smoothly due to the electron-rich nature of the pyrazole ring, direct electrophilic fluorination of the pyrazolo[1,5-a]pyrimidine core is notoriously low-yielding and prone to destructive side reactions [3]. The most reliable solution is a "pre-fluorination" strategy: synthesize a 3-amino-4-fluoropyrazole intermediate first, and then perform the cyclocondensation to build the pyrimidine ring around it.

Table 1: Comparison of C-3 Halogenation Strategies

ApproachReagentsPositionTypical YieldProsCons
Direct Fluorination Selectfluor, MeCNC-3< 15% (or fails)Late-stage functionalizationVery low yields, poor regiocontrol, degradation
Pre-fluorinated Building Block Fluoroacetonitrile + HydrazineC-360-85%High purity, unambiguous regiochemistryRequires multi-step synthesis of the pyrazole
Direct Bromination/Iodination NIS or NBS, DMF, RTC-375-90%Highly efficient, proceeds at RTNot applicable for fluorination
Section 3: Green Chemistry & Yield Optimization

FAQ 4: My cyclocondensation reactions with sterically hindered 1,3-diketones are sluggish and require harsh refluxing (100°C+), leading to tar formation. How can I improve the yield and purity? Answer: Prolonged thermal heating often leads to the decomposition of sensitive functional groups and the formation of intractable tars. Transitioning to an ultrasound-assisted, aqueous protocol utilizing potassium hydrogen sulfate (KHSO4) as a green promoter dramatically accelerates the reaction. Ultrasound induces acoustic cavitation, creating localized microscopic hot spots that provide the necessary activation energy for cyclocondensation without elevating the bulk temperature of the solvent [2].

Protocol B: Ultrasound-Assisted Synthesis in Aqueous Media

Causality & Validation: KHSO4 acts as a mild, water-tolerant acid catalyst that activates the carbonyl groups of the 1,3-dicarbonyl compound, facilitating nucleophilic attack. The aqueous medium forces the hydrophobic organic intermediates into close proximity (hydrophobic effect), accelerating the bimolecular reaction.

  • Setup: In a 50 mL flask, combine the 5-aminopyrazole (1.0 equiv) and the 1,3-dicarbonyl compound (1.0 equiv) in a 1:1 mixture of Ethanol/Water (0.2 M).

  • Catalysis: Add KHSO4 (20 mol%) to the suspension.

  • Irradiation: Place the flask in an ultrasonic bath (e.g., 35 kHz) at ambient temperature. Sonicate for 30-60 minutes.

  • Validation: The reaction is complete when a solid precipitate forms heavily in the aqueous medium (the product is highly hydrophobic compared to the starting materials). TLC (Hexanes/EtOAc) will confirm the absence of the starting materials.

  • Isolation: Simply filter the precipitate, wash with cold water to remove the KHSO4 catalyst, and recrystallize from ethanol to obtain the analytically pure polysubstituted pyrazolo[1,5-a]pyrimidine.

References
  • Golubev, P., Karpova, E. A., Pankova, A. S., Sorokina, M., & Kuznetsov, M. A. (2016). Regioselective Synthesis of 7-(Trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines via Reaction of Pyrazolamines with Enynones. The Journal of Organic Chemistry, 81(22), 11268–11275. URL: [Link]

  • Kaping, S., Helissey, P., & Vishwakarma, J. N. (2020). A three step one-pot regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines assisted by KHSO4 in aqueous media under ultrasound irradiation. European Journal of Chemistry, 11(3), 179-186. URL: [Link]

  • Bel Abed, H., Mammoliti, O., Van Lommen, G., & Herdewijn, P. (2013). Simple approach to the synthesis of 3-fluoro pyrazolo[1,5-a]pyrimidine analogues. Tetrahedron Letters, 54(21), 2612-2614. URL: [Link]

Technical Support Center: Purification of 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-bromo-6-methylpyrazolo[1,5-a]pyrimidine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges during the purification of this important class of heterocyclic compounds. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2] The introduction of a bromine atom provides a key handle for further synthetic modifications, such as cross-coupling reactions, but can also introduce specific purification challenges.[1][3]

This resource is structured to provide practical, experience-driven solutions to real-world experimental issues.

Troubleshooting Guide

This section offers step-by-step guidance to resolve specific issues you may encounter during the purification of this compound analogs.

Issue 1: Poor Separation of Product from Starting Material or Isomeric Byproducts in Column Chromatography

Possible Cause: Inappropriate solvent system, co-elution of compounds with similar polarities. This is a frequent issue, especially when unreacted starting materials and the desired product have very similar Rf values.

Solution:

  • Systematic TLC Analysis: Before committing to a column, conduct a thorough thin-layer chromatography (TLC) analysis using a range of solvent systems with varying polarities.[4]

    • Start with a baseline mixture like 1:1 hexane:ethyl acetate and adjust the ratio based on the movement of your spots.[4]

    • If your compound barely moves, increase the polarity by adding more ethyl acetate.[4]

    • If it moves too quickly, decrease the polarity by adding more hexane.[4]

    • For more polar compounds, consider solvent systems like dichloromethane:methanol or ethyl acetate:methanol.[4][5]

    • Aim for an Rf value of your target compound between 0.15 and 0.35 for optimal separation on a flash column.[4][6]

  • Employing a Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can significantly improve the separation of compounds with close Rf values.

  • Consider Alternative Stationary Phases: While silica gel is the most common stationary phase, for particularly challenging separations, consider:

    • Reverse-phase chromatography (C18): This is effective for polar or water-soluble compounds.[4][7]

    • Polar-embedded or polar-endcapped columns: These can offer different selectivity for polar heterocyclic compounds.[7]

  • Dry Loading: If your compound has poor solubility in the mobile phase, use a dry loading technique. Dissolve your crude product in a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting powder can be loaded onto the column.[4][7][8] This prevents poor separation that can result from using a strong solvent to load the sample.[8]

Issue 2: Oiling Out During Crystallization

Possible Cause: The solution is supersaturated, cooled too quickly, or impurities are inhibiting crystal formation.[9]

Solution:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[10] Rapid cooling can lead to the formation of an oil instead of crystals.

  • Scratching and Seeding:

    • Scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites for crystal growth.[9][10]

    • If available, add a tiny seed crystal of the pure compound to induce crystallization.[9][10]

  • Solvent System Adjustment:

    • Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly again.[9]

    • Consider using a co-solvent system (a "good" solvent where the compound is soluble and a "poor" solvent where it is less soluble).[9][10]

Issue 3: Low Recovery of Crystalline Product

Possible Cause: Using too much solvent during dissolution or the compound having significant solubility in the cold solvent.[9]

Solution:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound.[9]

  • Optimize Cooling: Cool the solution in an ice bath or refrigerator for a sufficient amount of time to maximize crystal formation.[9]

  • Mother Liquor Concentration: After filtering the initial crop of crystals, the volume of the mother liquor can be reduced by evaporation to recover more product, which may then require a second recrystallization.[9]

  • Change Solvent System: Experiment with different solvents or co-solvent systems where your compound has lower solubility at cold temperatures.[9]

Issue 4: Product Decomposition on Silica Gel

Possible Cause: Some heterocyclic compounds can be sensitive to the acidic nature of silica gel.

Solution:

  • Neutralize the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine, in your mobile phase before packing the column.

  • Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

  • Alternative Purification Techniques: If your compound is highly sensitive, avoid chromatography altogether and focus on crystallization or other non-adsorptive techniques.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right purification technique for my this compound analog?

A1: The choice of purification technique depends on the physical properties of your compound and the nature of the impurities.[9]

  • Flash Chromatography: This is the most common and versatile technique for purifying organic compounds. It is ideal for separating compounds with different polarities.[8]

  • Crystallization: This is an excellent method for purifying solid compounds that are thermally stable and have a significant difference in solubility between hot and cold solvents.[9] It can be highly effective for removing minor impurities.

  • Preparative HPLC: For very difficult separations or when high purity is required (e.g., for biological testing), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[10][11]

Purification Method Selection Workflow

G start Crude Product is_solid Is the product a solid? start->is_solid chromatography Flash Chromatography is_solid->chromatography No crystallization Crystallization is_solid->crystallization Yes purity_check Check Purity (TLC/LC-MS) chromatography->purity_check crystallization->purity_check high_purity Is high purity required? purity_check->high_purity Purity not sufficient final_product Pure Product purity_check->final_product Purity sufficient prep_hplc Preparative HPLC high_purity->prep_hplc Yes high_purity->final_product No prep_hplc->final_product

Caption: Decision tree for selecting a purification method.

Q2: My this compound analog is a solid. What are some good starting solvents for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[10] For pyrazolo[1,5-a]pyrimidine derivatives, common and effective solvents and solvent pairs include:

  • Ethanol[12][13]

  • Ethanol/Water[10]

  • Ethyl Acetate/Hexane[10]

  • Dimethylformamide (DMF)/Water[14]

  • Ethyl acetate/Dimethylsulfoxide[15]

It is always recommended to perform small-scale solubility tests with various solvents to identify the optimal one for your specific analog.[10]

Q3: I am performing a Suzuki coupling with my this compound analog, and the product and starting material are co-eluting during flash chromatography. What should I do?

A3: This is a common challenge in Suzuki reactions where the starting material and product can have very similar polarities.[5]

  • Change the Solvent System: Experiment with different solvent systems. Sometimes a switch from a hexane/ethyl acetate system to a dichloromethane/methanol system, or the addition of a small amount of a third solvent, can improve separation.[5]

  • Acid/Base Modification: If your analog has a basic nitrogen atom, adding a small amount of acetic acid to the eluent can protonate the compound, making it more polar and causing it to interact more strongly with the silica gel, thus slowing its elution.[5] Conversely, for acidic compounds, a small amount of triethylamine can have the opposite effect.[5]

  • Drive the Reaction to Completion: If possible, try to drive the reaction to completion by using an excess of the boronic acid and ensuring you have sufficient base (2-3 equivalents).[5] This will minimize the amount of starting material that needs to be removed.

  • Recrystallization: If chromatography fails, recrystallization can be an effective alternative for separating the product from the starting material, provided their solubilities are sufficiently different.[5]

Q4: What is the best way to pack a flash chromatography column?

A4: There are two main methods for packing a flash chromatography column: dry packing and slurry packing. Slurry packing is generally preferred as it minimizes the risk of inhaling fine silica dust and often results in a more uniformly packed column.[6][8]

Slurry Packing Protocol
  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with your initial, least polar eluent to form a slurry.

  • Pack the Column: Pour the slurry into the column.

  • Apply Pressure: Use positive pressure (air or nitrogen) to pack the silica bed firmly and remove any air bubbles.

  • Equilibrate: Wash the packed column with several column volumes of the initial eluent until the bed is stable.

Experimental Workflow: Flash Chromatography

G start Crude Product tlc TLC Analysis to Determine Eluent System start->tlc pack_column Pack Column with Silica Gel (Slurry Method) tlc->pack_column load_sample Load Sample (Dry or Wet Loading) pack_column->load_sample elute Elute with Solvent System (Isocratic or Gradient) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure Identify Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate final_product Pure Product evaporate->final_product

Caption: General workflow for flash chromatography.

Quantitative Data Summary

The following table provides a general guideline for choosing the appropriate flash column size based on the amount of crude material to be purified.

Crude Material (g)Column Diameter (cm)Silica Gel (g)Eluent Volume (mL)
0.01 - 0.11.04 - 12100 - 200
0.1 - 0.52.012 - 40200 - 400
0.5 - 1.03.040 - 75400 - 800
1.0 - 5.04.075 - 200800 - 1500

This table is adapted from general laboratory practices and should be used as a starting point. Optimal conditions may vary.

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
  • A Comparative Crystallographic Analysis of Brominated Heterocyclic Compounds - Benchchem. (n.d.).
  • Synthesis of TTK inhibitors using a 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate - Benchchem. (n.d.).
  • Flash Chromatography Basics | Sorbent Technologies, Inc. (2025, August 11).
  • Troubleshooting Guide: Purification of 4-Ethynylpyrene Derivatives - Smolecule. (n.d.).
  • Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][4][9][16]triazines - PMC. (n.d.). Retrieved from

  • Suzuki purification problem : r/OrganicChemistry - Reddit. (2018, November 5).
  • Technical Support Center: Purification of Polar Heterocyclic Compounds - Benchchem. (n.d.).
  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking | ACS Omega. (2025, January 24).
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC. (2025, October 28).
  • SOP: FLASH CHROMATOGRAPHY - UCT Science. (n.d.).
  • Troubleshooting Purification Methods - Sigma-Aldrich. (n.d.).
  • Some Useful and Practical Tips for Flash Chromatography | EPFL. (2008, February 14).
  • Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - IUCr Journals. (2024, September 15).
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. (n.d.).
  • HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. (n.d.).
  • Synthesis, spectral characterization, crystal and molecular structure studies of 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline - ResearchGate. (2025, August 9).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC. (n.d.).
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (2011, September 15).
  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed. (2002, October 7).
  • (PDF) Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents - ResearchGate. (2025, August 6).
  • Column chromatography conditions for separating pyrazole isomers - Benchchem. (n.d.).
  • (PDF) Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. (2025, August 7).
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - MDPI. (2022, July 27).
  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry. (2022, March 1).
  • Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors - Semantic Scholar. (n.d.).
  • Chromatography: Techniques of Separation | TSI Journals. (2022, January 25).
  • Separation techniques: Chromatography - PMC - NIH. (n.d.).
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  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.).
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  • "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine" by Reuben Dass - BYU ScholarsArchive. (2022, August 10).
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Sources

troubleshooting regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Reference: #REGIO-P15A-SYNTH Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for marketed drugs like Zaleplon (sedative/hypnotic) and numerous kinase inhibitors (e.g., CDK, KDR, p38 MAP kinase).[1][2]

However, synthesizing this bicyclic system via the condensation of 3(5)-aminopyrazoles with 1,3-electrophiles (e.g.,


-keto esters, alkynones) presents a persistent challenge: Regioselectivity .[1]

The aminopyrazole moiety contains two nucleophilic nitrogens:

  • The exocyclic amine (

    
    ).[1][2]
    
  • The endocyclic ring nitrogen (N2).[1]

Depending on which nitrogen attacks which electrophilic site first, you will obtain either the 5-substituted (Isomer A) or 7-substituted (Isomer B) product.[1] This guide provides the mechanistic logic to control this outcome and the diagnostic tools to prove it.

Part 1: The -Keto Ester Dilemma (5-one vs. 7-one)

The Scenario: You are reacting a 3-aminopyrazole with a


-keto ester (e.g., ethyl acetoacetate).[1]
The Issue:  You need the 7-one isomer, but you suspect you are making the 5-one (or a mixture).
Mechanistic Divergence

The regiochemical outcome is dictated by the initial nucleophilic attack, which is controlled by reaction conditions (pH and Solvent).[1]

  • Path A (Thermodynamic/Acidic): In acidic media (Glacial AcOH), the exocyclic amine attacks the ester carbonyl first (forming an amide intermediate), followed by cyclization.[1][2] This yields the 7-one isomer.[3]

  • Path B (Kinetic/Basic): In neutral or basic media, the exocyclic amine attacks the more reactive ketone carbonyl first (forming a Schiff base/enamine), followed by cyclization.[1][2] This yields the 5-one isomer.

Visualizing the Pathway

G Start 3-Aminopyrazole + Beta-Keto Ester Condition_Acid Acidic Conditions (Glacial AcOH, Reflux) Start->Condition_Acid Condition_Base Basic/Neutral Conditions (EtOH, NaOEt or Heat) Start->Condition_Base Inter_Amide Intermediate: Amide Formation (Attack at Ester) Condition_Acid->Inter_Amide N-Exo attacks Ester Inter_Schiff Intermediate: Schiff Base (Attack at Ketone) Condition_Base->Inter_Schiff N-Exo attacks Ketone Prod_7one Product: Pyrazolo[1,5-a]pyrimidin-7-one (Thermodynamic) Inter_Amide->Prod_7one Cyclization Prod_5one Product: Pyrazolo[1,5-a]pyrimidin-5-one (Kinetic) Inter_Schiff->Prod_5one Cyclization

Figure 1: Divergent synthesis pathways based on reaction conditions.

Troubleshooting Protocol 1: Switching Isomers
GoalRecommended ConditionMechanismKey Reference
Target: 7-one Reflux in Glacial Acetic Acid (118°C) for 2–6 hours.Acid catalysis promotes protonation of the ketone, making the ester attack (amide formation) competitively viable and thermodynamically stable.[1][2][1, 2]
Target: 5-one Reflux in Ethanol with NaOEt (or piperidine).Basic conditions enhance the nucleophilicity of the amine, favoring attack at the most electrophilic carbon (the ketone).[1][3]
Alternative Meldrum's Acid derivatives.[1][3]Reaction with acylated Meldrum's acid allows access to 5-ones under mild conditions, bypassing the ester stability issue.[1][4]
Part 2: The Alkynone & Enaminone Route

The Scenario: You are using an alkynone (propargyl ketone) or enaminone to make a fully aromatic pyrazolo[1,5-a]pyrimidine.[1] The Issue: Steric bulk is overriding electronic control.

The "Michael Addition" Rule

When reacting with


-unsaturated systems (alkynones), the reaction typically proceeds via a Michael addition  of the exocyclic amine to the 

-carbon of the electrophile.[1]
  • Standard Outcome: The exocyclic nitrogen attacks the

    
    -carbon. The endocyclic nitrogen then attacks the carbonyl.[1]
    
  • The Steric Twist: If the

    
    -position of the alkynone carries a bulky group (e.g., 
    
    
    
    -Butyl, Aryl), or if the aminopyrazole N1 is sterically crowded, the regioselectivity may degrade or reverse.[1][2]
Troubleshooting Protocol 2: Alkynone Optimization

Diagnostic Step: Check the substitution at the alkynone


-position.
  • If

    
     = H or Methyl:  High regioselectivity expected (Standard Michael addition).[1]
    
  • If

    
     = Phenyl/Bulky:  Potential for mixture.[1]
    

Corrective Action:

  • Solvent Switch: Switch from protic (EtOH) to aprotic polar solvents (DMF, DMSO) to alter the hydrogen-bonding network stabilizing the transition state.[1][2]

  • Lewis Acid Catalysis: Use AgOTf or Al(OTf)

    
     .[1][2] These catalysts coordinate with the carbonyl, increasing the electrophilicity of the 
    
    
    
    -carbon and enforcing the Michael addition pathway even with sterically demanding substrates.[1]
Part 3: Structural Confirmation (The Diagnostic Suite)

The Scenario: You have a white solid.[1] It is either the 5-isomer or the 7-isomer.[3] The Issue: The 1H NMR spectra look deceptively similar.

WARNING: Do not rely solely on 1H NMR chemical shifts of the aromatic protons unless you have both isomers for comparison. The shifts are solvent-dependent and can overlap.

Definitive Identification Workflow

Method A: NOESY / ROESY (Proximity Check) This is the fastest non-destructive method.[1]

  • Concept: Look for Through-Space interactions (NOE) between the pyrazole protons and the pyrimidine substituents.

  • The Test: Irradiate the substituent at C-5 or C-7 .

    • If 7-substituted: You will see an NOE signal to the pyrazole H-3 proton (because C-7 is spatially close to C-3/N-bridge).

    • If 5-substituted: You will see NO correlation to the pyrazole H-3. You might see a correlation to the H-6 proton.[4]

Method B: HMBC (Long-Range Coupling) This is the "Gold Standard" for publication.

  • Target: The bridgehead carbon (C-3a ).

  • Logic:

    • Identify the H-3 proton on the pyrazole ring.

    • In HMBC, H-3 will show a strong correlation to the bridgehead carbon C-3a .[2]

    • Now, look for the pyrimidine ring proton (H-5 or H-7 ).[1]

    • The Clue: The proton at position 7 (in a 5-substituted product) is 3 bonds away from C-3a and usually shows a correlation. The proton at position 5 (in a 7-substituted product) is too far (4 bonds) to show a strong correlation to C-3a.[1]

Diagnostic Logic Tree

D Check Unknown Isomer Solid NOESY Run NOESY/ROESY NMR Check->NOESY Result1 NOE correlation between Substituent and Pyrazole H-3? NOESY->Result1 Yes YES: Substituent is at C-7 Result1->Yes No NO: Substituent is at C-5 Result1->No

Figure 2: NMR Decision Tree for Isomer Assignment.

Frequently Asked Questions (FAQs)

Q: I am reacting 3-amino-4-cyanopyrazole with ethyl acetoacetate in acetic acid, but the reaction is stalled. Why? A: The cyano group at C-4 is strongly electron-withdrawing, dramatically reducing the nucleophilicity of the exocyclic amine.

  • Fix: Increase the temperature (120°C+) or use a more reactive electrophile equivalent, such as a

    
    -enamino ester  or Meldrum's acid  derivative, which lowers the activation energy for the initial attack.[1]
    

Q: Can I convert the 7-one isomer to the 5-one isomer after synthesis? A: Generally, no.[1] These are formed under kinetic vs. thermodynamic control.[1][5] However, the Dimroth Rearrangement can sometimes occur in related pyrimidine systems under basic conditions, but for pyrazolo[1,5-a]pyrimidines, it is far more efficient to optimize the initial condensation conditions (Acid vs. Base) than to attempt rearrangement.[1]

Q: My product is insoluble in everything. How do I get an NMR? A: Pyrazolo[1,5-a]pyrimidines, especially the -one derivatives, can be highly crystalline and insoluble due to hydrogen bonding (lactam/lactim tautomerism).[1]

  • Fix: Use TFA-d (Deuterated Trifluoroacetic Acid) or a mixture of DMSO-d6 + few drops of DCl . This breaks the H-bonding aggregates and usually solubilizes the core.

References
  • Regioselectivity in Acetic Acid: Lynch, M. A., et al. "Synthesis of pyrazolo[1,5-a]pyrimidines."[1][2] Journal of Heterocyclic Chemistry, 1972. [1]

  • General Review: Fustero, S., et al. "Recent advances in the synthesis of pyrazolo[1,5-a]pyrimidines."[1][2] Chemical Reviews, 2011.

  • Basic Conditions (Kinetic Control): Al-Mulla, A. "Solvent effects on the regioselectivity of aminopyrazole condensations."[1][2] Molecules, 2010.[1]

  • Meldrum's Acid Protocol: "Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids." Organic Letters, 2023.[1] [1]

  • NMR Structural Elucidation: Novikova, D. S., et al. "Analysis of NOESY spectra to obtain accurate information on the structure of 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives." St. Petersburg State Institute of Technology, 2023.[1][6]

Sources

Technical Support Center: Stability Optimization of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Case ID: PP-STAB-2024[1]

Welcome to the Stability Optimization Hub

You have reached the Tier-3 Technical Support regarding the pyrazolo[1,5-a]pyrimidine scaffold. This heterocyclic system is a "privileged structure" in kinase inhibitor discovery (e.g., CK2, TRK, CDK9) due to its ATP-mimetic properties.[1] However, its electron-rich nature makes it susceptible to rapid oxidative metabolism and electrophilic degradation.[1]

This guide provides troubleshooting workflows to diagnose and resolve stability failures in your lead series.

Part 1: Metabolic Stability Troubleshooting

User Issue: "My lead compound shows high potency (


 nM) but vanishes in mouse liver microsomes (

min)."

Diagnosis: The pyrazolo[1,5-a]pyrimidine core is electron-rich.[1][2] Without adequate decoration, it is a prime target for Cytochrome P450 (CYP) mediated oxidation.[1] The most common failure mode is oxidative debalkylation or direct hydroxylation at specific "soft spots."[1]

Troubleshooting Workflow

Q1: Is Position 3 (C-3) unsubstituted or occupied by an electron-rich group?

  • The Science: C-3 is the most nucleophilic position on the pyrazole ring.[1] If unsubstituted, it is rapidly oxidized.[1] If substituted with an electron-donating group (EDG), the ring becomes hyper-reactive to CYP enzymes.[1]

  • The Fix: Introduce an Electron-Withdrawing Group (EWG) at C-3.[1]

    • Recommendation: Replace -H or alkyl groups with -CN (cyano) , -F (fluoro) , -Cl (chloro) , or an amide linker.[1]

    • Evidence: Studies on TRK inhibitors show that C-3 amides or halides significantly improve metabolic half-life while maintaining H-bond interactions in the hinge region.[1]

Q2: Are you observing degradation at Position 6 (C-6)?

  • The Science: C-6 is susceptible to electrophilic attack and metabolic oxidation, similar to the para-position of a pyridine ring.[1]

  • The Fix: Block C-6 with steric bulk or EWGs.

    • Recommendation: Introduce -CF3 , -NO2 , or bulky halogens.[1] This lowers the HOMO energy of the ring system, making it less attractive to oxidative enzymes.[1]

Q3: Is the compound a linear small molecule?

  • The Science: Linear derivatives often suffer from high conformational entropy, exposing labile bonds to metabolic enzymes.[1]

  • The Fix: Macrocyclization .

    • Recommendation: Tether the C-3 or C-5 position to the C-7 amine substituent.[1][3]

    • Impact: Macrocyclization locks the bioactive conformation (reducing entropic penalty) and sterically shields metabolic soft spots.[1] This has been proven to enhance stability for CK2 and ALK2 inhibitors.[1]

Visualization: Metabolic Soft Spot Analysis

The following diagram illustrates the critical sites for modification to enhance stability.

MetabolicStability Core Pyrazolo[1,5-a]pyrimidine Core Scaffold C3 Position C-3 (Nucleophilic Soft Spot) Core->C3 Primary Met. Site C6 Position C-6 (Oxidative Liability) Core->C6 Secondary Met. Site C7 Position C-7 (Binding/Solubility) Core->C7 Functional Handle Sol_C3 Solution: Add EWG (-CN, -Cl) or Amide Linker C3->Sol_C3 Stabilize Sol_C6 Solution: Block with -CF3, -F or Steric Bulk C6->Sol_C6 Stabilize Sol_Macro Solution: Macrocyclization (Connect C5/C3 to C7) C7->Sol_Macro Cyclize

Figure 1: Strategic modification sites on the pyrazolo[1,5-a]pyrimidine scaffold to counter metabolic instability.

Part 2: Chemical Stability & Storage FAQs

Q: My compound degrades in solution after 24 hours. Is it hydrolysis?

  • A: The core pyrazolo[1,5-a]pyrimidine ring is generally hydrolytically stable.[1] If you observe degradation, check your substituents .[1]

    • Check: Esters or labile amides at C-3.[1]

    • Check: Michael acceptors (e.g., acrylamides) designed for covalent inhibition.[1] These can polymerize or react with buffer nucleophiles (DTT, glutathione).[1]

    • Action: Switch to bioisosteres (e.g., replace ester with oxadiazole) or store covalent inhibitors in DTT-free buffers.[1]

Q: The solid compound changed color from white to yellow. What happened?

  • A: This scaffold often exhibits photophysical properties (fluorescence).[1][4] A color change suggests photochemical degradation or oxidation of trace impurities (often residual anilines from synthesis).[1]

    • Action: Store all derivatives in amber glass vials under inert atmosphere (Argon/N2) at -20°C.

Part 3: Experimental Protocol
Protocol: Microsomal Stability Assay (Phase I Metabolism)

Use this protocol to validate the stability improvements of your derivatives.[1]

Materials:

  • Liver Microsomes (Mouse/Human, 20 mg/mL protein conc.)[1]

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P Dehydrogenase, NADP+)[1]

  • Test Compound (10 mM DMSO stock)

  • Stop Solution (Acetonitrile with internal standard)[1]

Procedure:

  • Preparation: Dilute test compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4). Final DMSO concentration must be < 0.1%.[1]

  • Pre-incubation: Mix 450 µL of compound solution with 25 µL of microsomes (final protein conc. 0.5 mg/mL).[1] Incubate at 37°C for 5 mins.

  • Initiation: Add 25 µL of NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS. Plot

    
     vs. time.
    

Calculation:



(Where 

is the slope of the linear regression)

[1]
Part 4: Comparative Stability Data

The table below summarizes the effect of structural modifications on stability (Data generalized from SAR studies on kinase inhibitors).

Modification (Position)Chemical GroupEffect on Metabolic Stability (

)
Effect on PotencyMechanism
C-3 Hydrogen (-H)Low (< 5 min)BaselineRapid oxidation at C-3.[1]
C-3 Cyano (-CN)High (> 60 min) MaintainedDeactivates ring e- density; blocks oxidation.
C-3 Bromo (-Br)Moderate (20 min)HighSteric block; lipophilicity may increase clearance.[1]
C-6 Nitro (-NO2)High (> 60 min)VariableStrong EWG prevents oxidative attack.[1]
Scaffold MacrocyclizationVery High (> 120 min) High (Selective)Reduces conformational flexibility; shields bonds.[1]
References
  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 2020.[1][5][6][7]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 2024.[1]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters, 2015.[1]

  • Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases. Journal of Medicinal Chemistry, 2008.[1]

Sources

Validation & Comparative

structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Activity Relationship (SAR) Studies of Pyrazolo[1,5-a]pyrimidines: A Comparative Guide for Kinase Inhibitor Development

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is universally recognized as a "privileged structure" in medicinal chemistry, particularly for the design of ATP-competitive protein kinase inhibitors. By mimicking the purine ring of ATP, the N1 atom and adjacent substituted groups of the pyrazolo[1,5-a]pyrimidine core form critical hydrogen bonds with the kinase hinge region[1]. This structural pre-organization allows for highly tunable structure-activity relationships (SAR), enabling researchers to achieve exquisite selectivity across diverse kinase targets, including Tropomyosin Receptor Kinases (TRK), Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1), and fms-like tyrosine kinase 3 (FLT3)[2][3].

As a Senior Application Scientist, I have structured this guide to objectively compare the SAR profiles of various pyrazolo[1,5-a]pyrimidine derivatives. This document details the mechanistic causality behind specific structural modifications and provides self-validating experimental protocols for their robust evaluation.

Mechanistic Rationale: The Hinge-Binding Motif

In wild-type kinases, the ATP-binding pocket is highly conserved. The efficacy of pyrazolo[1,5-a]pyrimidines stems from their ability to anchor into this pocket. For instance, in TRKA, the N1 atom of the scaffold forms a robust hydrogen bond with the backbone amide of Met592[1]. In Pim-1, substitutions at the C5 position are crucial for maintaining a hydrogen-bonding network with the Asp-128 and Asp-131 residues[3]. Understanding these specific interactions is the foundation of rational SAR optimization.

Pathway ATP ATP Kinase Target Kinase (TRK / Pim-1 / FLT3) ATP->Kinase Binds Hinge Region Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Kinase Competitive Inhibition Substrate Downstream Substrates (e.g., BAD, ERK, AKT) Kinase->Substrate Phosphorylation CellResponse Cellular Response (Apoptosis / Growth Arrest) Substrate->CellResponse Signal Transduction

ATP-competitive inhibition of kinase signaling by pyrazolo[1,5-a]pyrimidines.

Comparative SAR Profiles

TRK Inhibitors: Overcoming Resistance via Macrocyclization

The clinical success of Larotrectinib validated the pyrazolo[1,5-a]pyrimidine core for NTRK fusion-positive cancers[4]. However, acquired resistance mutations (such as the TRKA x-DFG mutation) necessitate next-generation inhibitors.

  • C3 Substitutions : The presence of a carboxamide moiety at the C3 position significantly enhances TRKA inhibition by interacting with the solvent-exposed region[1].

  • Macrocyclization : Linking the C3 and C5 positions to form a macrocycle restricts the conformational flexibility of the molecule[5].

  • Causality : This conformational restriction pre-organizes the inhibitor into its bioactive state, drastically reducing the entropic penalty of binding. Furthermore, the rigid macrocycle is sterically optimized to occupy the mutated x-DFG pocket, bypassing steric clashes that render open-chain first-generation inhibitors ineffective[1][5].

Table 1: Comparative Potency of Pyrazolo[1,5-a]pyrimidine TRK Inhibitors

Compound ClassRepresentative AnalogTrkA IC₅₀ (nM)TrkB IC₅₀ (nM)TrkC IC₅₀ (nM)Structural Feature
First-GenerationLarotrectinib~5.011.011.0Open-chain C5 pyrrolidine[4]
MacrocyclicCompound 280.170.070.07C3-C5 macrocycle[4][5]
Sulfonamide MacrocycleCompound 361.42.41.9Sulfonamide integration[5]
Pim-1 and FLT3-ITD Dual Inhibitors: Balancing Potency and hERG Toxicity

Pim-1 and FLT3 are critical targets in acute myeloid leukemia (AML)[2][3]. While the pyrazolo[1,5-a]pyrimidine core yields potent dual inhibitors, early leads suffered from severe cardiotoxicity due to off-target inhibition of the hERG potassium channel[3].

  • The hERG Liability : Early analogs utilized a basic tertiary amine at the C5 position to maximize solvent-exposed interactions.

  • Causality : The inner cavity of the hERG channel is lined with aromatic residues (e.g., Tyr652). Protonated basic amines engage in strong cation-π interactions with these residues, trapping the channel in a closed state. By replacing the basic amine with neutral hydrogen-bond acceptors (such as hydroxyl or ether groups), researchers abolished the cation-π interaction, rescuing the hERG liability while maintaining the critical hydrogen-bonding network with Pim-1's active site[3].

Table 2: SAR Optimization for Pim-1 Potency and hERG Safety

CompoundC5 SubstitutionPim-1 IC₅₀ (nM)FLT3 IC₅₀ (nM)hERG IC₅₀ (nM)Safety Profile
Compound 1Basic tertiary amine45N/A1,940High Cardiotoxicity Risk[3]
Compound 9aHydroxyl (Neutral)27157>30,000Safe / Optimized[3][6]
Compound 11aEther (Neutral)25N/A>30,000Safe / Optimized[3][6]

Experimental Methodologies

To ensure scientific integrity, the evaluation of pyrazolo[1,5-a]pyrimidine analogs must rely on self-validating assay systems. The following protocols incorporate strict internal controls to differentiate true target engagement from assay artifacts.

Protocol A: High-Throughput Biochemical Kinase Assay (Self-Validating)

This protocol utilizes a luminescence-based ATP depletion assay to measure exact IC₅₀ values[4].

  • Reagent Preparation : Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute the target kinase (e.g., TRKA or Pim-1) and specific peptide substrate to their optimal concentrations.

  • Compound Plating : Serially dilute the pyrazolo[1,5-a]pyrimidine analogs in 100% DMSO. Transfer 100 nL of each concentration to a 384-well assay plate using an acoustic dispenser.

  • Internal Controls (Critical) :

    • Positive Control: 100 nL of a known reference inhibitor (e.g., Larotrectinib for TRKA) to validate assay sensitivity.

    • Negative Control: Wells containing buffer, substrate, and ATP, but no enzyme, to establish the baseline for 100% inhibition.

  • Reaction Initiation : Add 5 µL of the kinase/substrate mixture to the wells. Incubate for 15 minutes at room temperature. Initiate the reaction by adding 5 µL of ATP at the Kₘ concentration for the specific kinase.

  • Detection : After 60 minutes, add 10 µL of the luminescent kinase reagent (which consumes residual ATP to generate light). Read luminescence on a microplate reader.

  • Validation & Analysis : Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay. Fit the normalized data to a 4-parameter logistic curve to determine the IC₅₀.

Protocol B: Cellular Target Engagement (Western Blot for p-BAD)

To confirm that Pim-1 inhibitors penetrate the cell membrane and engage their target, researchers measure the phosphorylation of BAD at Serine 112, a direct downstream substrate of Pim-1[3].

  • Cell Treatment : Seed AML cells (e.g., MV4-11) in 6-well plates. Treat with varying concentrations of the optimized pyrazolo[1,5-a]pyrimidine (e.g., Compound 9a) for 4 hours.

  • Lysis : Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (essential to preserve the phosphorylation state).

  • Protein Quantification & Separation : Quantify protein using a BCA assay. Load equal amounts of protein (20 µg) onto an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting (Self-Validating Controls) :

    • Probe with primary antibodies against p-BAD (Ser112).

    • Target Control: Probe for Total BAD to ensure the compound is inhibiting kinase activity rather than degrading the target protein.

    • Loading Control: Probe for GAPDH or β-actin to confirm equal protein loading across all lanes.

  • Quantification : Use densitometry to calculate the ratio of p-BAD to Total BAD. A dose-dependent decrease in this ratio confirms cellular target engagement[2][3].

Workflow Syn 1. Scaffold Synthesis (Pyrazolo[1,5-a]pyrimidine core) Mod 2. SAR Modifications (C3 & C5 Substitutions) Syn->Mod Bio 3. Biochemical Assays (IC50 for TRK, Pim-1, FLT3) Mod->Bio Cell 4. Cellular Assays (Target Engagement, p-BAD) Bio->Cell Potent candidates (<100 nM) Tox 5. Safety Profiling (hERG Patch-Clamp) Cell->Tox High cellular efficacy Tox->Mod High Toxicity (Iterative Design) Lead 6. Lead Candidate Selection Tox->Lead hERG IC50 > 30 µM

Iterative SAR workflow balancing kinase potency with off-target safety.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold offers an exceptional platform for kinase inhibitor development. As demonstrated by comparative SAR studies, strategic modifications—such as macrocyclization for TRK inhibitors or the neutralization of basic amines for Pim-1 inhibitors—can elegantly solve complex challenges like acquired resistance and off-target cardiotoxicity[1][3]. By employing rigorous, self-validating assay workflows, drug development professionals can confidently advance these privileged structures from discovery to clinical application.

References

  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment | Source: RSC Publishing | URL
  • Title: Structure-activity relationship (SAR)
  • Title: Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors | Source: PubMed | URL
  • Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors | Source: NIH/PMC | URL
  • Title: Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines | Source: BYU ScholarsArchive | URL
  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)

Sources

Comparative ADME Profiling: Pyrazolo[1,5-a]pyrimidines vs. Bioisosteric Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in kinase inhibitor discovery (e.g., Dinaciclib, Zaleplon), offering a distinct vector for ATP-binding site exploration compared to classical purines or quinolines. However, this scaffold presents unique ADME (Absorption, Distribution, Metabolism, Excretion) challenges.

While the N-bridgehead system offers improved aqueous solubility over its carbon-analog (pyrazolo[1,5-a]pyridine) due to altered dipole moments and hydrogen-bond accepting capacity, it frequently suffers from rapid oxidative metabolism via CYP3A4 and P-glycoprotein (P-gp) mediated efflux. This guide objectively compares the ADME performance of pyrazolo[1,5-a]pyrimidines against standard bioisosteres and details the specific experimental workflows required to de-risk these liabilities early in the lead optimization phase.

Part 1: Comparative Physicochemical & Metabolic Analysis

To understand the ADME behavior of pyrazolo[1,5-a]pyrimidines, we must benchmark them against their direct bioisosteres: Pyrazolo[1,5-a]pyridines (carbon analog) and Imidazo[1,2-a]pyridines (alternative bridgehead nitrogen).

Solubility and Lipophilicity (LogD)

The primary advantage of the pyrazolo[1,5-a]pyrimidine core over the pyrazolo-pyridine is the additional nitrogen at position 4. This lowers the LogP and increases the Polar Surface Area (PSA), generally improving thermodynamic solubility.

Table 1: Representative Physicochemical Data (Scaffold Comparison) Data synthesized from structure-activity relationship (SAR) trends in kinase inhibitor optimization (e.g., CDK/Trk inhibitors).

PropertyPyrazolo[1,5-a]pyrimidine (Target)Pyrazolo[1,5-a]pyridine (Alternative 1)Imidazo[1,2-a]pyridine (Alternative 2)Impact on ADME
cLogP 1.8 - 2.22.5 - 3.12.1 - 2.5Lower LogP in the target scaffold reduces non-specific binding.
Aq. Solubility (pH 7.4) Moderate (50-150 µM) Low (< 10 µM)Moderate (20-80 µM)The N4 nitrogen acts as a weak H-bond acceptor, disrupting crystal lattice energy.
pKa (Conjugate Acid) ~2.5 (Weakly basic)Neutral~6.8 (More basic)Low basicity prevents lysosomal trapping but may limit salt formation options compared to imidazoles.
LLE (Lipophilic Efficiency) High (>5.0) Moderate (<4.0)Moderate (4.0-5.0)Critical metric: Target scaffold delivers potency with less lipophilicity.

Scientist's Insight: While the pyrazolo[1,5-a]pyrimidine improves solubility over the pyridine analog, it is still a planar, aromatic system prone to "brick-dust" insolubility. We rarely see sufficient oral exposure without solubilizing appendages (e.g., morpholine or piperazine side chains) at the C-5 or C-7 positions.

Metabolic Stability (Microsomal Clearance)

This is the scaffold's "Achilles' heel." Unlike the purine scaffold, which is relatively metabolically robust, the pyrazolo[1,5-a]pyrimidine is electron-rich.

  • Primary Metabolic Soft Spot: The C-3 position (if unsubstituted) and the C-6 position are highly susceptible to oxidative attack by CYP3A4.

  • Comparison: Pyrazolo[1,5-a]pyridines are even more prone to oxidation due to higher electron density. The pyrimidine ring pulls some density, slightly stabilizing the system, but not enough to ignore.

Figure 1: Metabolic Liability Visualization The diagram below illustrates the standard oxidative pathways that must be monitored.

MetabolicPathways cluster_CYP Phase I Metabolism (CYP3A4/1A2) Parent Pyrazolo[1,5-a]pyrimidine (Parent) M1 M1: C-3 Hydroxylation (Active Metabolite Risk) Parent->M1 Major Pathway (e- rich pyrazole) M2 M2: Pyrimidine Ring Opening (Toxicophore Risk) Parent->M2 Minor Pathway (Oxidative cleavage) M3 M3: N-Dealkylation (If sidechains present) Parent->M3 Sidechain dependent Gluc Renal/Biliary Excretion M1->Gluc Phase II (Glucuronidation)

Caption: Primary metabolic clearance pathways for pyrazolo[1,5-a]pyrimidines. C-3 hydroxylation is the dominant vector for intrinsic clearance (


).
Permeability & Efflux (Caco-2)

For CNS targets (e.g., anxiety, glioblastoma), this scaffold is superior.

  • BBB Penetration: The reduced basicity (compared to imidazo-pyridines) reduces the risk of P-gp recognition.

  • Efflux Ratio (ER): Unoptimized pyrazolo[1,5-a]pyrimidines often show ER < 2.0 in Caco-2 assays, indicating high passive permeability.

Part 2: Experimental Protocols

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Purpose: Rapidly rank-order compounds to prevent false negatives in bioassays due to precipitation.

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Dilution: Spike stocks into pH 7.4 phosphate-buffered saline (PBS) to final concentrations of 1, 10, 50, 100, and 200 µM (final DMSO < 1%).

  • Incubation: Shake for 90 minutes at room temperature.

  • Readout: Measure light scattering (nephelometry) at 633 nm.

  • Validation:

    • Control: Hydrocortisone (High Sol) and Reserpine (Low Sol).

    • Threshold: Compounds showing scattering > 10% above background at 10 µM are flagged as "Insoluble."

Protocol B: Intrinsic Clearance ( ) in Liver Microsomes

Purpose: Determine the metabolic stability half-life (


) and predict hepatic clearance.

Workflow:

  • Reaction Mix:

    • Test Compound: 1 µM (low concentration is critical to avoid enzyme saturation).

    • Microsomes: Human/Mouse Liver Microsomes (0.5 mg/mL protein).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH-regenerating system (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

    • Critical Step: Always include a "minus NADPH" control to detect non-enzymatic degradation (chemical instability).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    
    
    

Part 3: Decision Logic for Lead Optimization

The following workflow illustrates how to interpret the data generated from the protocols above to make "Go/No-Go" decisions for this specific scaffold.

ADME_Workflow Start New Pyrazolo[1,5-a]pyrimidine Analog Synthesized Solubility Tier 1: Kinetic Solubility (Protocol A) Start->Solubility Decision_Sol Solubility > 50 µM? Solubility->Decision_Sol Metab Tier 2: Microsomal Stability (Protocol B) Decision_Met t1/2 > 30 min? Metab->Decision_Met Perm Tier 3: Caco-2 Permeability Advancement Advance to PK (Rat/Mouse) Perm->Advancement P_app > 10^-6 cm/s Decision_Sol->Metab Yes Mod_Sol Strategy: Add Morpholine/Piperazine at C-5 or C-7 Decision_Sol->Mod_Sol No Decision_Met->Perm Yes Mod_Met Strategy: Fluorinate C-3 or Block C-6 Decision_Met->Mod_Met No Mod_Sol->Start Re-synthesize Mod_Met->Start Re-synthesize

Caption: Iterative optimization cycle. Note that solubility fixes (adding amines) can sometimes negatively impact permeability, requiring a delicate balance.

References

  • Vertex Pharmaceuticals. (2017). Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors.[1] PubMed. Link

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules.[1][2][3][4][5][6][7][8][9] Link

  • National Institutes of Health (NIH). (2013). Clinical and laboratory studies of the novel cyclin-dependent kinase inhibitor dinaciclib (SCH 727965). PMC. Link

  • Royal Society of Chemistry. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[2][4][6][7][10] RSC Advances.[6] Link

  • Johns Hopkins University. (2022). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine. As researchers, scientists, and drug development professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its broad biological activities, including its role in developing potent kinase inhibitors for cancer therapy.[1][2][3][4][5] This inherent bioactivity necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental protection.

This guide is designed to provide a clear, logical framework for disposal, grounded in established safety protocols and an understanding of the compound's chemical nature.

Part 1: Hazard Profile and Essential Safety Data

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is a halogenated heterocyclic compound. Its potential for biological activity, coupled with the presence of a bromine atom, dictates its classification as hazardous waste.

The primary causality for its hazardous classification stems from its GHS (Globally Harmonized System) ratings, which indicate potential health risks upon exposure. The data below is critical for informing risk assessments and handling procedures.

PropertyValueSource
CAS Number 1263060-64-5[6], [7]
Molecular Formula C₇H₆BrN₃[6]
Molecular Weight 212.05 g/mol [6]
GHS Hazard Codes H302, H315, H319, H335[8]
Hazard Statements Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[8]
GHS Pictogram Warning[9]
Classification Halogenated Organic Waste[10]

Part 2: Pre-Disposal Protocol & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. The potential for skin, eye, and respiratory irritation demands strict adherence to PPE protocols.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles are required at all times.[11]

  • Hand Protection: Nitrile gloves are mandatory. Inspect gloves for tears or holes before use. Contaminated gloves should be disposed of as hazardous waste.

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

Part 3: Waste Segregation: The Core of Compliant Disposal

The single most critical step in the disposal of this compound is its correct segregation as halogenated organic waste .

The Causality Behind Segregation: Halogenated compounds require high-temperature incineration for complete destruction, a process that is more complex and costly than disposal methods for non-halogenated waste.[12] Mixing halogenated waste with non-halogenated solvents contaminates the entire volume, dramatically increasing disposal costs and environmental burden.[12][13] Therefore, segregation at the source is not just a regulatory requirement but a cornerstone of responsible chemical management.

The following workflow provides a self-validating system for ensuring proper segregation.

WasteSegregation cluster_type Characterize Waste Form cluster_solvent Identify Solvent Type start Waste Containing This compound is_solid Pure Solid or Grossly Contaminated Items (e.g., weigh paper, gloves) start->is_solid Solid is_solution Solution start->is_solution Liquid end_solid Collect in Designated 'SOLID HAZARDOUS WASTE' Container (clearly labeled as halogenated) is_solid->end_solid is_halogenated Dissolved in Halogenated Solvent (e.g., DCM, Chloroform) is_solution->is_halogenated Yes is_non_halogenated Dissolved in Non-Halogenated Solvent (e.g., Acetone, Hexane, Ethyl Acetate) is_solution->is_non_halogenated No end_halogenated Collect in Designated 'HALOGENATED ORGANIC WASTE' Container is_halogenated->end_halogenated is_non_halogenated->end_halogenated   Treat as Halogenated Waste. The solute dictates the waste stream.

Caption: Waste segregation decision workflow.

Part 4: Step-by-Step Disposal and Container Management

Adherence to a systematic protocol ensures safety and compliance. This process flow must be followed for all waste streams containing this compound.

Experimental Protocol: Waste Collection and Storage

  • Container Selection:

    • Select a waste container that is in good condition, free of leaks, and constructed of a compatible material (e.g., glass or high-density polyethylene).[10][14]

    • The container must have a secure, tight-fitting screw cap.[10][14]

  • Container Labeling (MANDATORY prior to use):

    • Before adding any waste, affix a "HAZARDOUS WASTE" label to the container.[14]

    • Clearly write all constituents, including "this compound" and any solvents used. Do not use abbreviations.[10]

    • Indicate the relevant hazards: "Toxic," "Irritant."

  • Waste Transfer:

    • Perform all waste transfers inside a certified chemical fume hood.

    • Keep the waste container closed at all times, except when actively adding waste.[10][14] This minimizes vapor exposure and prevents spills.

  • Storage in Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA within the laboratory.

    • The SAA must be under the control of laboratory personnel and located at or near the point of generation.

    • Ensure the waste container is placed within a secondary containment bin to mitigate potential leaks.[14]

    • Store away from incompatible materials such as strong oxidizing agents.[15]

  • Scheduling Disposal:

    • Do not accumulate excessive amounts of waste.

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the full waste container.[12][14][16] EHS professionals are trained to handle, transport, and arrange for the final disposal of hazardous materials via a licensed disposal vendor.[14][16]

DisposalWorkflow A 1. Select & Pre-Label Compatible Waste Container B 2. Transfer Waste in Fume Hood A->B C 3. Securely Close Container B->C D 4. Store in SAA with Secondary Containment C->D E 5. Contact EHS for Waste Pickup D->E

Caption: Step-by-step hazardous waste disposal workflow.

Part 5: Emergency Procedures: Spills and Decontamination

Accidents require immediate and correct action.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, use a chemical spill kit with an absorbent compatible with organic materials to soak up the spill.

    • Collect the absorbent material and any contaminated debris into a designated hazardous waste bag or container.

    • Label the container as "Solid Hazardous Waste" containing this compound.

    • Wipe the spill area with a suitable solvent (e.g., ethanol), and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spill (Outside of a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's EHS or emergency response team from a safe location. Provide them with the compound name and any other relevant details.

    • Do not attempt to clean up a large spill yourself.

First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11][15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11][15]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[15]

References

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. ScienceDirect. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information (PMC). [Link]

  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group - University of Nevada, Reno. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Reduction. University of California, Santa Barbara - Environmental Health and Safety. [Link]

  • Chemical Waste Management Guide. Boston University Environmental Health & Safety. [Link]

  • Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. PubMed. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison - Safety Department. [Link]

  • Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. [Link]

  • 6-Bromopyrazolo[1,5-a]pyrimidine. PubChem. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Center for Biotechnology Information (PMC). [Link]

  • Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors. Chemistry Europe. [Link]

  • The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (BIO-7488), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke. PubMed. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.